Diethyl (6-methyl-2-pyridylaminomethylene)malonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169694. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethyl 2-[[(6-methylpyridin-2-yl)amino]methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-4-19-13(17)11(14(18)20-5-2)9-15-12-8-6-7-10(3)16-12/h6-9H,4-5H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXFBMUDERBERN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC(=N1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157604 | |
| Record name | Diethyl (((6-methyl-2-pyridyl)amino)methylene)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13250-95-8 | |
| Record name | 1,3-Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13250-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (((6-methyl-2-pyridyl)amino)methylene)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013250958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13250-95-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (((6-methyl-2-pyridyl)amino)methylene)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diethyl (6-methyl-2-pyridylaminomethylene)malonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Diethyl (6-methyl-2-pyridylaminomethylene)malonate, a valuable intermediate in pharmaceutical synthesis. This document details the experimental protocol for its preparation, along with a thorough analysis of its spectroscopic and physicochemical properties.
Core Compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₄ | [1] |
| Molecular Weight | 278.30 g/mol | [1] |
| IUPAC Name | diethyl 2-[[(6-methylpyridin-2-yl)amino]methylidene]propanedioate | [1] |
| CAS Number | 13250-95-8 | [1] |
Synthesis
The synthesis of this compound is achieved through the condensation reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate (DEEMM). This reaction proceeds via a nucleophilic substitution-elimination mechanism.
Experimental Protocol
Materials:
-
2-amino-6-methylpyridine
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Ethanol (anhydrous)
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Melting point apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-6-methylpyridine (1.0 equivalent) in anhydrous ethanol.
-
To this solution, add diethyl ethoxymethylenemalonate (1.05 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the pure this compound as a solid.
-
Dry the purified product under vacuum.
-
Determine the melting point and calculate the percentage yield.
Characterization
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Value | e.g., s, d, t, q, m | e.g., 1H | Proton Assignment |
| Value | e.g., s, d, t, q, m | e.g., 3H | Proton Assignment |
| Value | e.g., s, d, t, q, m | e.g., 2H | Proton Assignment |
| Value | e.g., s, d, t, q, m | e.g., 6H | Proton Assignment |
(Note: Specific chemical shift values and coupling constants should be determined from the actual spectrum of the synthesized compound.)
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| Value | Carbon Assignment |
| Value | Carbon Assignment |
| Value | Carbon Assignment |
| Value | Carbon Assignment |
| Value | Carbon Assignment |
| Value | Carbon Assignment |
(Note: Specific chemical shift values should be determined from the actual spectrum of the synthesized compound.)
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Value | e.g., s, m, w | N-H stretch |
| Value | e.g., s, m, w | C-H stretch (aromatic) |
| Value | e.g., s, m, w | C-H stretch (aliphatic) |
| Value | e.g., s, m, w | C=O stretch (ester) |
| Value | e.g., s, m, w | C=C stretch (aromatic) |
| Value | e.g., s, m, w | C-N stretch |
| Value | e.g., s, m, w | C-O stretch |
(Note: Specific absorption peaks should be determined from the actual spectrum of the synthesized compound.)
Mass Spectrometry
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns for diethyl malonate derivatives involve the loss of ethoxy (-OCH₂CH₃) and carbethoxy (-COOCH₂CH₃) groups.[2]
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Workflow
Caption: Analytical workflow for the characterization of the synthesized product.
Applications
This compound serves as a key building block in the synthesis of various heterocyclic compounds with potential biological activities. It is a valuable precursor for the development of novel therapeutic agents.[3]
References
Physical and chemical properties of Diethyl (6-methyl-2-pyridylaminomethylene)malonate
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
Diethyl (6-methyl-2-pyridylaminomethylene)malonate is a chemical compound belonging to the class of Diethyl 2-((arylamino)methylene)malonates (DAMMs). It is identified by the CAS Number 13250-95-8.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis and characterization, and an exploration of its biological activities.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 13250-95-8 | [1] |
| Molecular Formula | C₁₄H₁₈N₂O₄ | [1] |
| Molecular Weight | 278.30 g/mol | [1] |
| IUPAC Name | diethyl 2-[[(6-methylpyridin-2-yl)amino]methylidene]propanedioate | [1] |
| Synonyms | Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylene]propanedioate, Diethyl ((6-methyl-2-pyridyl)amino)methylene)malonate | [1] |
| XLogP3 | 2.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Exact Mass | 278.126657 g/mol | [1] |
| Monoisotopic Mass | 278.126657 g/mol | [1] |
| Topological Polar Surface Area | 77.5 Ų | [1] |
| Heavy Atom Count | 20 | [1] |
Solubility: While specific solubility data for this compound is not available, based on the properties of the parent compound, diethyl malonate, it is expected to be slightly soluble in water and soluble in common organic solvents like ethanol, ether, and chloroform.
Experimental Protocols
The synthesis of this compound can be achieved through a microwave-assisted version of the Gould-Jacobs reaction. This method involves the reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate.
Synthesis of this compound
Materials:
-
2-Amino-6-methylpyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave synthesizer
-
High-pressure reaction tube (5.0 mL)
-
Standard laboratory glassware
-
Solvents for purification (e.g., ethanol, ethyl acetate, hexane)
Procedure:
-
In a 5.0 mL high-pressure reaction tube, combine 2-amino-6-methylpyridine (1.0 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol).
-
Seal the reaction tube and stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.
-
Place the reaction vessel inside a microwave synthesizer.
-
Irradiate the mixture at 150°C for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield this compound.
Caption: Synthesis workflow for this compound.
Characterization Methods
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, the methyl group protons, the vinyl proton, and the ethyl ester protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbons of the ester groups and the carbons of the pyridine ring.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond, C=O bonds of the ester groups, C=C bond of the enamine, and C-N and C-O bonds.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated exact mass.
Biological Activity and Potential Signaling Pathways
The class of compounds to which this compound belongs, the Diethyl 2-((arylamino)methylene)malonates (DAMMs), has demonstrated notable antifungal activity, particularly against the plant pathogen Fusarium oxysporum. The enamine ester moiety present in these molecules is believed to be crucial for their biological activity.
Antifungal Mechanism of Action
While the precise signaling pathways affected by this compound have not been elucidated, the general mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane's integrity. A primary target for many antifungal drugs is the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, cell death. It is plausible that DAMMs, including the title compound, exert their antifungal effects through a similar mechanism.
Caption: Postulated mechanism of antifungal action.
Conclusion
This compound is a compound of interest for researchers in medicinal chemistry and drug development due to the demonstrated antifungal properties of its structural class. The synthetic protocol outlined provides a reliable method for its preparation, and the characterization techniques described are essential for confirming its identity and purity. Further investigation into the specific molecular targets and signaling pathways affected by this compound could lead to the development of novel antifungal agents.
References
IUPAC name Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate
An In-depth Technical Guide to Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate: Synthesis, Properties, and Antifungal Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate is a small molecule belonging to the enamine derivative class of organic compounds. Enamines are known for their versatile reactivity and are valuable intermediates in organic synthesis. This document provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate, with a particular focus on its potential as an antifungal agent. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science.
Chemical and Physical Properties
Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate, with the CAS number 13250-95-8, possesses a molecular formula of C14H18N2O4 and a molecular weight of 278.30 g/mol .[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate | PubChem[1] |
| CAS Number | 13250-95-8 | PubChem[1] |
| Molecular Formula | C14H18N2O4 | PubChem[1] |
| Molecular Weight | 278.30 g/mol | PubChem[1] |
| Canonical SMILES | CCOC(=O)C(=CNC1=CC=CC(=N1)C)C(=O)OCC | PubChem[1] |
| InChI Key | IAXFBMUDERBERN-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Not explicitly stated, likely a solid | - |
| Solubility | Not explicitly stated, likely soluble in organic solvents | - |
Synthesis
The synthesis of Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate can be achieved through a condensation reaction between 2-amino-6-methylpyridine and diethyl 2-(ethoxymethylene)malonate. This reaction is a common method for the preparation of enamine derivatives.
Experimental Protocol: Synthesis
Materials:
-
2-amino-6-methylpyridine
-
Diethyl 2-(ethoxymethylene)malonate
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methylpyridine (1 equivalent) in anhydrous ethanol.
-
To this solution, add diethyl 2-(ethoxymethylene)malonate (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate.
Logical Workflow for Synthesis
Caption: Synthetic workflow for Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate.
Potential Biological Activity: Antifungal Properties
While specific biological data for Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate is not extensively available in the public domain, a study on structurally related Diethyl 2-((aryl(alkyl)amino)methylene)malonates has demonstrated significant antifungal activity against the phytopathogen Fusarium oxysporum.[2] This suggests that the target compound may also possess similar properties. The study revealed that the antifungal efficacy of these compounds is influenced by the nature of the substituent on the amino group.
Quantitative Data from Analogous Compounds
The following table summarizes the antifungal activity of a series of Diethyl 2-((arylamino)methylene)malonates against Fusarium oxysporum, as reported by Bedoya-Bérrio et al. (2023).[2] This data provides a valuable reference for the potential efficacy of the title compound.
| Compound (Aryl Group) | IC50 (µM) |
| 4-Chlorophenyl | 0.013 |
| 4-Fluorophenyl | 0.018 |
| 4-Bromophenyl | 0.025 |
| 4-Iodophenyl | 0.032 |
| 4-Methylphenyl | 35 |
Experimental Protocol: Antifungal Activity Assay (Agar Dilution Method)
This protocol is adapted from the methodology described for related compounds.[2]
Materials:
-
Fusarium oxysporum culture
-
Potato Dextrose Agar (PDA)
-
Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a series of dilutions of the test compound from the stock solution.
-
Prepare molten PDA and cool it to approximately 45-50 °C.
-
Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with DMSO only.
-
Pour the PDA mixed with the test compound into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each agar plate with a mycelial plug (e.g., 5 mm diameter) taken from the growing edge of a fresh Fusarium oxysporum culture.
-
Incubate the plates at 25-28 °C for a specified period (e.g., 5-7 days).
-
Measure the radial growth of the fungal colony in millimeters.
-
Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of mycelial growth.
Workflow for Antifungal Activity Evaluation
Caption: Experimental workflow for evaluating the antifungal activity of the title compound.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate and its analogues as antifungal agents has not been elucidated. Enamine derivatives are known to be Michael acceptors and could potentially interact with biological nucleophiles, such as cysteine residues in enzymes, leading to enzyme inhibition and disruption of cellular processes. Further research is required to identify the specific molecular targets and signaling pathways affected by this class of compounds in fungal cells.
Conclusion
Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate is a readily synthesizable enamine derivative. While direct biological data is limited, the demonstrated antifungal activity of structurally related compounds highlights its potential as a lead compound for the development of novel antifungal agents. The provided synthetic and biological evaluation protocols offer a framework for further investigation into the properties and applications of this molecule. Future studies should focus on the in-depth evaluation of its antifungal spectrum, determination of its mechanism of action, and structure-activity relationship (SAR) studies to optimize its efficacy.
References
An In-depth Technical Guide to Diethyl (6-methyl-2-pyridylaminomethylene)malonate
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic route for Diethyl (6-methyl-2-pyridylaminomethylene)malonate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Identification
This compound is a chemical compound with the molecular formula C14H18N2O4.[1][2] Its structure consists of a 6-methyl-2-aminopyridine moiety linked to a diethyl malonate group via a methylidene bridge.
Key Identifiers:
-
IUPAC Name: diethyl 2-{[(6-methyl-2-pyridinyl)amino]methylene}malonate[1]
-
Alternative IUPAC Name: diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate[2]
-
SMILES: CCOC(=O)C(=CNC1=CC=CC(=N1)C)C(=O)OCC[2]
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 278.31 g/mol | |
| Molecular Formula | C14H18N2O4 | [2] |
| Purity | 98% | |
| Storage Temperature | Room Temperature |
Synthesis and Experimental Protocol
Proposed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-methylpyridine (1.0 equivalent) in a suitable solvent such as ethanol or toluene.
-
Addition of Reagent: To the stirred solution, add diethylethoxymethylene malonate (1.0 to 1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow for Synthesis
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthesis workflow for this compound.
Applications
This compound is a useful reagent in pharmaceutical synthesis.[5] It serves as a precursor in the preparation of substituted quinoline carboxyguanidines, which have been investigated as potential antidiabetic agents.[5]
References
- 1. This compound | 13250-95-8 [sigmaaldrich.com]
- 2. Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate | C14H18N2O4 | CID 83264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate | 13250-95-8 [chemicalbook.com]
Spectroscopic and Synthetic Profile of Diethyl (6-methyl-2-pyridylaminomethylene)malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Diethyl (6-methyl-2-pyridylaminomethylene)malonate, a compound of interest in pharmaceutical synthesis. The information is presented to facilitate research and development activities requiring this key intermediate.
Spectroscopic Data
The structural confirmation of this compound is supported by a range of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of the compound. While specific peak assignments and coupling constants are available in spectral databases, the following tables summarize the expected chemical shifts.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data unavailable in search results |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| Data unavailable in search results |
Note: Detailed, quantitative NMR data for this compound is available for review on SpectraBase.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule. The characteristic absorption bands are presented in Table 3.
Table 3: Fourier-Transform Infrared (FTIR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data unavailable in search results |
Note: The complete FTIR spectrum can be accessed on spectral databases such as SpectraBase.[1]
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 278.13 | Data unavailable | [M]⁺ (Molecular Ion) |
| Other fragments unavailable |
The molecular formula of the compound is C₁₄H₁₈N₂O₄, with a molecular weight of 278.30 g/mol .[2]
Experimental Protocols
The following sections detail the general methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis
A common synthetic route to this class of compounds involves the reaction of an aminopyridine derivative with an ethoxymethylenemalonate.
General Procedure:
-
Reaction Setup: A mixture of 2-amino-6-methylpyridine and a molar equivalent of diethyl ethoxymethylenemalonate is prepared.
-
Solvent and Catalyst: The reaction can be carried out in a suitable solvent, and in some cases, a catalyst may be employed to facilitate the reaction.
-
Reaction Conditions: The mixture is typically heated under reflux for a specified period to ensure the completion of the reaction.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is generally achieved through recrystallization or column chromatography to yield the pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common method for generating the molecular ion and fragment ions.
Logical Workflow
The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide on Diethyl (6-methyl-2-pyridylaminomethylene)malonate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl (6-methyl-2-pyridylaminomethylene)malonate is a pivotal chemical intermediate, the discovery of which is rooted in the exploration of the Gould-Jacobs reaction. This enamine compound serves as a versatile precursor in the synthesis of a variety of heterocyclic scaffolds, most notably quinolines and pyrido[1,2-a]pyrimidines. Its strategic importance lies in its role as a building block for pharmacologically active molecules, including potential antidiabetic and antimalarial agents. This technical guide provides a comprehensive overview of its discovery, detailed synthesis protocols, physicochemical and spectral data, and its applications in medicinal chemistry, supported by workflow diagrams and mechanistic pathways.
Discovery and Historical Context
The conceptual origins of this compound are linked to the Gould-Jacobs reaction, first reported in 1939. This reaction traditionally describes the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate. The reaction proceeds through the formation of an anilinomethylenemalonate intermediate, which is then cyclized at high temperatures.
This compound is an analogue of this intermediate, derived from the condensation of 2-amino-6-methylpyridine instead of an aniline. This seemingly minor variation opens up synthetic pathways to different heterocyclic systems, such as pyrido[1,2-a]pyrimidines, which are of significant interest in drug discovery. The history of this compound is therefore not one of a singular discovery event, but rather an evolution of the application of a classic named reaction to novel heterocyclic precursors. Its utility is primarily as a stable, isolable intermediate en route to more complex, biologically active molecules.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate | [1] |
| CAS Number | 13250-95-8 | [1] |
| Molecular Formula | C14H18N2O4 | [1] |
| Molecular Weight | 278.30 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents | |
| ¹H NMR | Data available | [1] |
| ¹³C NMR | Data available | [1] |
| IR Spectroscopy | Data available | [1] |
| Mass Spectrometry | Data available | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound is through a condensation reaction between 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate (DEEM). This reaction is a variation of the first step of the Gould-Jacobs reaction.
General Experimental Protocol
Materials:
-
2-amino-6-methylpyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-pressure reaction tube (5.0 mL)
-
Microwave synthesizer
Procedure:
-
To a 5.0 mL high-pressure reaction tube, add 2-amino-6-methylpyridine (0.5 mmol) and diethyl ethoxymethylenemalonate (1.0 mmol).[2]
-
Seal the tube and stir the mixture at room temperature for 1 hour to ensure thorough mixing.[2]
-
Place the reaction vessel in a microwave synthesizer and irradiate for 30 minutes at 150 °C.[2]
-
After cooling, the crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield this compound.
dot
References
A Technical Guide to the Reactivity of the Aminomethylene Malonate Functional Group
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatile Building Block
The aminomethylene malonate functional group, characterized by an amine substituent and two carboxylate groups attached to a C=C double bond, is a prominent scaffold in modern organic synthesis. These compounds are a class of "push-pull" ethylenes, where an electron-donating group (the amine) and electron-accepting groups (the malonate esters) are located at opposite ends of an ethylenic bond.[1] This electronic arrangement confers a unique and versatile reactivity profile, making them highly valuable building blocks for the synthesis of a wide array of complex molecules, particularly heterocyclic systems and unnatural amino acids.[2] Their utility is prominent in medicinal chemistry and drug development, where they serve as precursors to various therapeutic agents.[3][4] This guide provides an in-depth exploration of the synthesis, physicochemical properties, and diverse reactivity of the aminomethylene malonate functional group.
Synthesis of Aminomethylene Malonates
The preparation of aminomethylene malonates is typically straightforward. A common and efficient method involves the reaction of a malonic acid ester, such as diethyl malonate, with reagents that can introduce the aminomethylene moiety. One established pathway is the nitrosation of diethyl malonate followed by reduction and subsequent treatment with hydrogen chloride to yield the stable hydrochloride salt.
A representative workflow for the synthesis of diethyl aminomalonate hydrochloride is illustrated below.
Caption: General workflow for the synthesis of diethyl aminomalonate hydrochloride.
Physicochemical Properties and Spectroscopic Data
The "push-pull" nature of aminomethylene malonates results in significant electron delocalization across the molecule. This conjugation leads to a shorter C=C bond length and influences the bond lengths of the adjacent C-N and C-C bonds when compared to similar structures without the strong push-pull effect.[1]
Crystallographic Data
Single-crystal X-ray diffraction studies provide precise structural information. The data for dimethyl 2-(aminomethylene)malonate is summarized below.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₉NO₄ | [1] |
| Molecular Weight | 159.14 g/mol | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2/c | [5] |
| a | 9.3410 (19) Å | [1] |
| b | 6.9000 (14) Å | [1] |
| c | 11.725 (2) Å | [1] |
| β | 97.58 (3)° | [1] |
| Volume | 749.1 (3) ų | [1] |
| Z | 4 | [1] |
| Temperature | 100 K | [1] |
| Key Bond Lengths | ||
| C=C | 1.385 (5) Å | [1] |
| =C-N | 1.301 (4) Å | [1] |
Spectroscopic Data
The vibrational frequencies observed in the infrared (IR) spectrum are characteristic of the functional groups present and their electronic environment.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 3460, 3358, 3222 | w, s, s | N-H stretching vibrations | [5] |
| 3025, 2962 | m, m | C-H stretching (methyl) | [5] |
| 1683, 1658, 1637 | vs | C=O and C=C stretching | [5] |
| 1507, 1499 | s | N-H bending vibrations | [5] |
| 1286, 1221 | s, s | C-O stretching (ester) | [5] |
| (s = strong, m = medium, w = weak, vs = very strong) |
Reactivity Profile
The reactivity of aminomethylene malonates is dominated by their push-pull electronic structure, which renders the molecule both nucleophilic (at the α-carbon and nitrogen) and electrophilic (at the β-carbon).
Caption: Duality of nucleophilic and electrophilic centers in aminomethylene malonates.
Michael Addition Reactions
The electron-deficient β-carbon of the aminomethylene malonate system makes it an excellent Michael acceptor.[6] It readily undergoes conjugate addition with a variety of nucleophiles. Malonates, in general, are classic Michael donors, but in the case of aminomethylene malonates, the molecule itself typically acts as the acceptor.[7][8]
The general mechanism involves the 1,4-addition of a nucleophile to the conjugated system.[6][8]
Caption: General workflow for a Michael addition reaction.
This reaction is fundamental for C-C bond formation and has been widely used in asymmetric synthesis using chiral catalysts to control the stereochemistry of the product.[9][10]
Reactions with Electrophiles
While less common than their role as Michael acceptors, the enamine character of the system allows the α-carbon to act as a nucleophile, reacting with various electrophiles.[11][12] This is particularly true after deprotonation of the N-H bond, which increases the electron density on the α-carbon. Reactions can include alkylations and acylations at this position.
Cycloaddition and Cyclocondensation Reactions
Aminomethylene malonates are exceptional precursors for synthesizing six-membered heterocyclic rings.[13] They can react with 1,3-dinucleophiles in cyclocondensation reactions. For instance, reaction with amidines or ureas can lead to substituted pyrimidines, which are core structures in many pharmaceuticals.[13][14] The reaction proceeds by initial nucleophilic attack followed by an intramolecular cyclization and elimination of water or alcohol.
Furthermore, the conjugated π-system can participate in cycloaddition reactions.[15] While classic Diels-Alder reactions are one possibility, [3+2] cycloadditions are also known, leading to five-membered rings.[16] These reactions provide powerful and atom-economical routes to complex cyclic systems.[17]
Applications in Drug Development and Medicinal Chemistry
The versatility of the aminomethylene malonate group makes it a key building block in the synthesis of medicinally relevant compounds.[18][19][20]
-
Heterocycle Synthesis: As described above, they are precursors to pyridines, pyrimidines, and quinolones, scaffolds found in numerous drugs, including antibiotics and anticancer agents.[13]
-
Amino Acid Synthesis: The functional group can be elaborated into various natural and unnatural α- and β-amino acids, which are critical components of peptides and peptidomimetics.[2][21]
-
Prodrugs: Malonate esters have been successfully used as cell-permeable prodrugs.[4] For example, dimethyl malonate (DMM) can deliver the succinate dehydrogenase (SDH) inhibitor, malonate, into cells to protect against ischemia-reperfusion injury.[4][22] This highlights the potential for aminomethylene malonate derivatives to be designed as targeted therapeutic delivery systems.
Key Experimental Protocols
Protocol: Synthesis of Diethyl Aminomalonate Hydrochloride[23][24]
This protocol is adapted from established procedures.[23][24]
Step 1: Preparation of Diethyl Isonitrosomalonate
-
Prepare an ethereal solution of diethyl isonitrosomalonate from 50 g of diethyl malonate as per standard nitrosation procedures.
-
Wash the ethereal solution (approx. 150 mL) with 80 mL portions of 1% sodium bicarbonate solution until the final washing is distinctly yellow.
-
Dry the ethereal solution over 40 g of anhydrous sodium sulfate overnight in a refrigerator.
-
Filter the solution into a tared round-bottomed flask and carefully remove the ether under reduced pressure.
Step 2: Catalytic Hydrogenation to Diethyl Aminomalonate
-
The crude diethyl isonitrosomalonate is subjected to catalytic hydrogenation using a 10% Palladium-on-charcoal (Pd/C) catalyst in an appropriate solvent like ethanol.[23]
-
After the reaction is complete (monitored by TLC or H₂ uptake), the catalyst is removed by filtration.
-
The clear filtrate is concentrated under reduced pressure, keeping the temperature below 50°C, to yield crude diethyl aminomalonate.[24]
Step 3: Formation of Diethyl Aminomalonate Hydrochloride
-
Dilute the crude diethyl aminomalonate with 80 mL of dry ether and filter to remove any minor solid impurities.
-
Cool the filtrate in an ice bath.
-
Pass a stream of dry hydrogen chloride gas over the surface of the stirred solution.[24] A bulky white precipitate will form.
-
Collect the precipitated crystals by suction filtration and wash them three times with a total of 60 mL of dry ether.
-
Repeat the hydrogen chloride treatment on the filtrate and washings to collect subsequent crops of the product.
-
The expected total yield is 78-82%, with a melting point of 162-163°C.[23][24]
Conclusion
The aminomethylene malonate functional group represents a classic example of a "push-pull" system, endowing it with a rich and predictable reactivity profile. Its ability to act as both a Michael acceptor and a nucleophilic species, combined with its propensity to undergo cyclocondensation and cycloaddition reactions, secures its role as a powerful and versatile building block in organic synthesis. For researchers in drug discovery, understanding the nuances of this functional group's reactivity opens pathways to novel heterocyclic scaffolds, complex amino acids, and innovative prodrug strategies, underscoring its continued importance in the development of new therapeutic agents.
References
- 1. Dimethyl 2-(aminomethylene)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 4. Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. Michael Addition [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Enantioselective organocatalytic michael addition of malonates to alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cycloaddition - Wikipedia [en.wikipedia.org]
- 16. First diastereoselective [3 + 2] cycloaddition reaction of diethyl isocyanomethylphosphonate and maleimides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. C-1 Building Blocks in Organic Synthesis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 19. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Building Blocks - Enamine [enamine.net]
- 21. The Mannich Reaction of Malonates with Simple Imines Catalyzed by Bifunctional Cinchona Alkaloids: Enantioselective Synthesis of β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Pyridylaminomethylene Malonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridylaminomethylene malonate derivatives represent a class of organic compounds with significant potential in medicinal chemistry and drug development. Characterized by a core structure featuring a pyridine ring linked to a malonate group via an aminomethylene bridge, these compounds have demonstrated a range of biological activities, including anticancer and antimicrobial effects. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of these derivatives. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a discussion of their potential mechanisms of action. Quantitative data on their biological efficacy are summarized in structured tables, and key experimental workflows are visualized to facilitate understanding and further research in this promising area of therapeutic development.
Introduction
The pyridine nucleus is a fundamental scaffold in a vast number of biologically active compounds and approved pharmaceuticals. Its ability to participate in hydrogen bonding and its versatile substitution patterns make it a privileged structure in drug design. When combined with the malonate functional group, known for its role in both synthesis and as a pharmacophore, the resulting pyridylaminomethylene malonate derivatives emerge as compounds of significant interest. These derivatives offer a unique combination of structural features that can be tailored to interact with various biological targets. This guide will delve into the synthetic methodologies, physicochemical properties, and the current understanding of the biological potential of this specific class of molecules.
Synthesis of Pyridylaminomethylene Malonate Derivatives
The primary synthetic route to pyridylaminomethylene malonate derivatives involves the condensation reaction between an aminopyridine and a suitable malonate derivative, most commonly diethyl ethoxymethylenemalonate (DEEM). This reaction proceeds via a nucleophilic substitution mechanism where the amino group of the pyridine attacks the electrophilic carbon of the ethoxymethylene group, followed by the elimination of ethanol.
General Experimental Protocol: Synthesis of Diethyl 2-(((pyridin-2-yl)amino)methylene)malonate
A representative protocol for the synthesis of a pyridylaminomethylene malonate derivative is detailed below. This procedure can be adapted for various substituted aminopyridines and malonate esters.
Materials:
-
2-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Anhydrous Toluene (or other suitable high-boiling point solvent)
-
Nitrogen gas supply
-
Standard laboratory glassware for reflux and distillation
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of 2-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 to 2 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.[1]
-
The reaction mixture can be heated under a nitrogen atmosphere. For instance, heating at 130°C for several hours (e.g., 16 hours) has been reported for a similar synthesis.[1]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product often precipitates out of the solution upon cooling. The solid product is collected by filtration and washed with a non-polar solvent like hexane to remove any unreacted starting materials.[1]
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate, to yield the pure diethyl 2-(((pyridin-2-yl)amino)methylene)malonate as a crystalline solid.[1]
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
Melting Point determination
Caption: General workflow for the synthesis of pyridylaminomethylene malonate derivatives.
Biological Activities and Potential Mechanisms of Action
While research specifically targeting pyridylaminomethylene malonate derivatives is emerging, the broader class of pyridine and malonate-containing compounds has been extensively studied, revealing significant therapeutic potential.
Anticancer Activity
Numerous pyridine derivatives have been investigated as anticancer agents, with several acting as inhibitors of key signaling pathways involved in cancer progression. Although specific data for pyridylaminomethylene malonates is limited, related pyrimidine derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy.
Table 1: Anticancer Activity of Related Pyridine and Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | PC-3 (Prostate) | IC50 | 7.12 - 7.98 | [2] |
| 2-Phenylaminopyrimidine | EGFR L858R/T790M/C797S | IC50 | 0.033 | [3] |
| Pyrazolo[3,4-d]pyrimidine | EGFR-TK | IC50 | 0.034 - 0.135 | [4] |
| 1,2,4-Triazole Derivatives | EGFR | IC50 | (varied) | [5] |
Based on the activity of structurally related compounds, it is plausible that pyridylaminomethylene malonate derivatives could exert their anticancer effects through the inhibition of protein kinases within critical signaling pathways such as the EGFR pathway. The EGFR signaling cascade, including the downstream PI3K/Akt and MAPK pathways, is frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis.
Caption: Hypothetical inhibition of the EGFR signaling pathway by pyridylaminomethylene malonate derivatives.
Antimicrobial Activity
The antimicrobial potential of heterocyclic compounds, including pyridine derivatives, is well-documented. Their mechanism of action can vary, but often involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components. The lipophilic nature of many organic compounds allows them to partition into the lipid bilayer of bacterial membranes, causing a loss of integrity and function.
Table 2: Antimicrobial Activity of Related Heterocyclic Compounds
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) |
| Pyridine-Thiazole Hybrids | Various Cancer Lines | GI50 | < 10 |
| Nitrogen-Heterocyclic Analogues | S. haemolyticus, E. casseliflavus, B. cereus | MIC | 500 - 2000 |
| Monoterpenes | Various Bacteria | (Qualitative) |
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell line of interest (e.g., A549, PC-3, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.
-
The pyridylaminomethylene malonate derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to the desired final concentrations.
-
The culture medium is removed from the wells, and the cells are treated with the various concentrations of the test compounds. A control group with medium and DMSO (vehicle control) is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium containing the test compound is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours.
-
The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Conclusion and Future Directions
Pyridylaminomethylene malonate derivatives constitute a promising class of compounds with potential applications in the development of novel anticancer and antimicrobial agents. The synthetic route to these compounds is straightforward and amenable to the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. While direct biological data for this specific class is still emerging, the well-established activities of related pyridine and malonate-containing molecules provide a strong rationale for their further investigation.
Future research should focus on:
-
Expansion of the chemical space: Synthesizing a broader range of derivatives with diverse substituents on both the pyridine ring and the malonate moiety to explore and optimize their biological activity.
-
Elucidation of specific mechanisms of action: Investigating the precise molecular targets and signaling pathways modulated by these compounds to understand their therapeutic effects and potential side effects.
-
In vivo evaluation: Progressing the most promising candidates from in vitro studies to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to embark on or advance their work with pyridylaminomethylene malonate derivatives, a chemical scaffold with considerable therapeutic promise.
References
- 1. prepchem.com [prepchem.com]
- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2-phenylaminopyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a substituted quinoline analogue, through a two-step process commencing with the formation of Diethyl (6-methyl-2-pyridylaminomethylene)malonate. This synthesis is an application of the Gould-Jacobs reaction, a classic method for the preparation of quinoline and related heterocyclic systems.[1] The protocols include both conventional heating and microwave-assisted methods, allowing for a comparison of techniques.
Data Presentation
The following tables summarize the quantitative data for the two key steps of the synthesis, providing a comparative overview of different reaction conditions.
Table 1: Synthesis of this compound
| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | 2-amino-6-methylpyridine, Diethyl ethoxymethylenemalonate | Toluene | Reflux | 24 h | Not specified | General procedure analogy |
| Microwave | 2-amino-6-methylpyridine, Diethyl ethoxymethylenemalonate | None | 150 | 30 min | Good to Excellent (General) | [2] |
Table 2: Cyclization to Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
| Method | Starting Material | Solvent/Medium | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Diethyl (aminobenzoxazolyl)aminomethylenemalonates | Dowtherm A | 250 | 15 min | Not specified for pyridyl analog | [3] |
| Microwave | 2-Amino-5-methylpyridine, Diethyl ethoxymethylenemalonate | Acetonitrile | 150 | 20 min | 58 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Step 1: Synthesis of this compound
This initial step involves the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate.
Protocol 1A: Conventional Heating
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-methylpyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent).
-
Solvent Addition: Add toluene as the solvent.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours.
-
Work-up: After cooling, evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Protocol 1B: Microwave-Assisted Synthesis
-
Reaction Setup: In a high-pressure microwave reaction tube, combine 2-amino-6-methylpyridine (1 equivalent) and diethyl ethoxymethylenemalonate (2 equivalents).[2]
-
Initial Mixing: Stir the mixture at room temperature for 1 hour to ensure homogeneity.[2]
-
Microwave Irradiation: Place the sealed tube in a microwave synthesizer and irradiate at 150°C for 30 minutes.[2]
-
Isolation: After cooling, the product can be used in the next step directly or purified by column chromatography.
Step 2: Cyclization to Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
This step involves the thermal cyclization of the intermediate to form the final pyridopyrimidine product.
Protocol 2A: Conventional Heating
-
Reaction Setup: In a flask equipped for high-temperature reactions, dissolve this compound (1 equivalent) in a high-boiling inert solvent such as Dowtherm A (a mixture of diphenyl ether and biphenyl).[3]
-
Reaction: Heat the solution to 250°C and maintain for 15 minutes.[3]
-
Work-up: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Purification: Collect the solid by filtration, wash with the non-polar solvent, and dry. The crude product can be further purified by recrystallization.
Protocol 2B: Microwave-Assisted Cyclization (from 2-amino-5-methylpyridine as an analogue)
This protocol describes a one-pot synthesis and cyclization which can be adapted for a two-step process.
-
Reaction Setup: In a microwave vial, combine 2-amino-5-methylpyridine (1 equivalent), diethyl ethoxymethylenemalonate (1.5 equivalents), and a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile.[1]
-
Microwave Irradiation: Heat the mixture in a microwave synthesizer to 150°C for 20 minutes.[1]
-
Work-up: After cooling, dilute the reaction mixture with dichloromethane and wash with water.
-
Isolation: Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and crystallize the residue from a mixture of dichloromethane and diethyl ether to obtain the final product.[1]
Visualizations
Reaction Pathway
The overall synthesis proceeds in two distinct stages: the initial condensation to form the malonate intermediate, followed by a thermal cyclization to yield the final pyridopyrimidine product.
Caption: Overall two-step synthesis pathway.
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target molecule.
Caption: General laboratory workflow.
References
Application Notes and Protocols for Diethyl (6-methyl-2-pyridylaminomethylene)malonate as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of Diethyl (6-methyl-2-pyridylaminomethylene)malonate (DEPM) as a versatile precursor in the synthesis of various heterocyclic compounds. DEPM is a valuable building block for the construction of fused heterocyclic systems, particularly 1,8-naphthyridines and pyrido[1,2-a]pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities. The protocols provided herein are based on established synthetic methodologies, primarily the Gould-Jacobs reaction, and are intended to be a practical guide for researchers in organic and medicinal chemistry.
Introduction
This compound, also known as DEPM, is a key intermediate in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a pyridinamine moiety and a malonate group, allows for intramolecular cyclization reactions to form fused ring systems. The Gould-Jacobs reaction, a well-established method for the synthesis of quinolines and their aza-analogs, is the primary transformation discussed in these notes.[1][2] This reaction involves the thermal cyclization of anilinemethylenemalonates or, in this case, a pyridinylaminomethylenemalonate, to form a 4-hydroxy (or 4-oxo) substituted heterocyclic ring.[2] The resulting heterocyclic scaffolds are present in numerous compounds with a wide range of pharmacological activities, including their use as antidiabetic agents.
Applications in Heterocyclic Synthesis
DEPM is a valuable precursor for the synthesis of several classes of heterocyclic compounds, including:
-
1,8-Naphthyridines: The intramolecular cyclization of DEPM is expected to proceed via attack of the pyridine ring nitrogen onto one of the ester carbonyls, leading to the formation of a 4-hydroxy-1,8-naphthyridine derivative.
-
Pyrido[1,2-a]pyrimidines: Under different reaction conditions, cyclization can occur involving the exocyclic nitrogen, leading to the formation of the pyrido[1,2-a]pyrimidine ring system.
These heterocyclic cores are prevalent in a variety of biologically active molecules.
Experimental Protocols
Synthesis of Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate from DEPM
This protocol describes the thermal cyclization of this compound to afford Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. The procedure is adapted from the analogous Gould-Jacobs reaction.[1][3]
Reaction Scheme:
Caption: Synthesis of Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate from DEPM.
Materials:
-
This compound (DEPM)
-
Dowtherm A (or diphenyl ether)
-
Petroleum ether (or hexanes)
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add Dowtherm A (approximately 40 mL per 1 g of DEPM).
-
Heat the Dowtherm A to 250 °C with stirring.
-
Slowly add this compound (1.0 eq) to the hot Dowtherm A.
-
Maintain the reaction mixture at 250 °C for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add petroleum ether to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with petroleum ether.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data (Expected):
The following table provides expected quantitative data for the synthesis of Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate based on analogous reactions.
| Parameter | Value | Reference |
| Reactant | This compound | - |
| Product | Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
| Solvent | Dowtherm A or Diphenyl Ether | [4] |
| Temperature | ~250 °C | [4] |
| Reaction Time | 15-30 min | |
| Expected Yield | >80% |
Synthesis of 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester
This protocol describes the synthesis of a pyrido[1,2-a]pyrimidine derivative from 2-amino-5-methylpyridine and diethyl ethoxymethylenemalonate, which is a direct precursor to the intermediate that would be analogous to DEPM. This reaction demonstrates an alternative cyclization pathway.[1]
Reaction Scheme:
Caption: Synthesis of a pyrido[1,2-a]pyrimidine derivative.
Materials:
-
2-Amino-5-methylpyridine
-
Diethyl ethoxymethylenemalonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile
-
Dichloromethane
-
Water
-
Sodium sulfate
-
Diethyl ether
Procedure:
-
In a microwave vial, combine 2-amino-5-methylpyridine (0.20 g, 2 mmol), diethyl ethoxymethylenemalonate (0.60 g, 3 mmol), and DBU (0.1 mL, 0.9 mmol) in acetonitrile (2 g, 49 mmol).
-
Heat the mixture in a microwave reactor at 150 °C (150 W) for 20 minutes.[1]
-
After cooling, dilute the reaction mixture with dichloromethane and water.
-
Separate the organic layer and dry it over sodium sulfate.
-
Concentrate the organic solution under reduced pressure.
-
Crystallize the residue from dichloromethane and diethyl ether to obtain the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant 1 | 2-Amino-5-methylpyridine | [1] |
| Reactant 2 | Diethyl ethoxymethylenemalonate | [1] |
| Product | 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester | [1] |
| Catalyst | DBU | [1] |
| Solvent | Acetonitrile | [1] |
| Temperature | 150 °C (Microwave) | [1] |
| Reaction Time | 20 min | [1] |
| Yield | 58% | [1] |
Visualizations
Gould-Jacobs Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of 1,8-naphthyridines from DEPM via the Gould-Jacobs reaction.
Caption: General workflow for the Gould-Jacobs synthesis of 1,8-naphthyridines from DEPM.
Proposed Signaling Pathway Involvement
While specific signaling pathway interactions for DEPM-derived heterocycles require further investigation, the resulting core structures, such as quinolines and pyridopyrimidines, are known to interact with various biological targets. For instance, certain quinoline derivatives have been investigated as antidiabetic agents, potentially through the inhibition of enzymes like α-glucosidase. Pyridopyrimidine derivatives have shown activity as EGFR inhibitors.[5] The diagram below illustrates a generalized concept of how such a synthetic compound might interact with a cellular signaling pathway.
Caption: Potential interaction of a DEPM-derived heterocyclic compound with a cellular signaling pathway.
Conclusion
This compound is a highly useful and versatile precursor for the synthesis of a variety of heterocyclic compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of novel 1,8-naphthyridines, pyrido[1,2-a]pyrimidines, and other related heterocyclic systems. The adaptability of the Gould-Jacobs reaction and other cyclization strategies opens up a wide range of possibilities for the development of new chemical entities with potential applications in drug discovery and materials science.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of Diethyl 2-((arylamino)methylene)malonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-((arylamino)methylene)malonates (DAMMs) are valuable precursors and intermediates in the synthesis of a wide range of biologically active heterocyclic compounds, including quinolones and other pharmacologically relevant scaffolds.[1][2] The synthesis of DAMMs is a key step in the Gould-Jacobs reaction.[2][3] Traditional synthesis methods often involve prolonged heating in high-boiling solvents.[3] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this process, offering significant advantages in terms of reaction speed, efficiency, and alignment with green chemistry principles.[1][2]
Microwave irradiation provides rapid, uniform heating of the reaction mixture, which can lead to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes.[1][2] This efficiency can also lead to higher yields and cleaner reaction profiles with fewer byproducts. Furthermore, many microwave-assisted syntheses of DAMMs can be performed under solvent-free and catalyst-free conditions, reducing the environmental impact and simplifying product purification.[1]
These application notes provide a detailed overview and experimental protocols for the microwave-assisted synthesis of Diethyl 2-((arylamino)methylene)malonates, tailored for researchers in organic synthesis and drug development.
Advantages of Microwave-Assisted Synthesis
The application of microwave technology to the synthesis of DAMMs offers several key advantages over conventional heating methods:
-
Rapid Reaction Times: Reactions are often completed in minutes as opposed to hours.[1][2]
-
High Yields: Microwave heating can lead to significantly improved product yields.[1]
-
Energy Efficiency: Direct and efficient heating of the reaction mixture consumes less energy.
-
Green Chemistry: The ability to perform reactions under solvent-free and catalyst-free conditions reduces waste and environmental impact.[1]
-
Process Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to better reproducibility.
Caption: Key advantages of Microwave-Assisted Organic Synthesis.
General Reaction Scheme
The synthesis of Diethyl 2-((arylamino)methylene)malonates via microwave assistance typically involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEMM). The reaction proceeds via a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.
Caption: General reaction for DAMM synthesis.
Data Presentation
The following table summarizes the results for the microwave-assisted synthesis of various Diethyl 2-((arylamino)methylene)malonates, demonstrating the versatility of this method with different substituted anilines.
| Entry | Substituent (R) on Aniline | Time (min) | Temp. (°C) | Power (W) | Yield (%) | Reference |
| 1 | 4-Cl | 30 | 150 | 200 | 80 | [1][2] |
| 2 | 2-NO₂ | 30 | 150 | 200 | 96 | [1][2] |
| 3 | 4-OCH₃ | 30 | 150 | 200 | 74 | [1][2] |
| 4 | 4-CH₃ | 30 | 150 | 200 | 78 | [1][2] |
| 5 | H | 30 | 150 | 200 | 91 | [1][2] |
Experimental Protocols
Protocol 1: General Solvent-Free Microwave-Assisted Synthesis of Diethyl 2-((arylamino)methylene)malonates [1][2]
This protocol is a general and efficient method for the synthesis of a variety of DAMMs.
Materials:
-
Substituted aniline (0.5 mmol)
-
Diethyl ethoxymethylenemalonate (DEEMM) (1.0 mmol)
-
5.0 mL high-pressure microwave reaction tube with a magnetic stir bar
-
Microwave synthesizer (e.g., CEM Discover SP)
-
Column chromatography supplies (e.g., silica gel, n-hexane, ethyl acetate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Place the substituted aniline (0.5 mmol) and diethyl ethoxymethylenemalonate (1.0 mmol) into a 5.0 mL high-pressure microwave reaction tube containing a magnetic stir bar.
-
Initial Mixing: Close the tube and stir the mixture for 1 hour at room temperature to ensure homogeneity.
-
Microwave Irradiation: Place the sealed reaction tube into the microwave synthesizer. Irradiate the mixture for 30 minutes at a constant temperature of 150°C (power set to 200 W).
-
Work-up and Purification: After the reaction is complete and the vessel has cooled to room temperature, purify the resulting crude product directly by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (7:3) as the eluent.
-
Isolation: Concentrate the fractions containing the product using a rotary evaporator to yield the pure Diethyl 2-((arylamino)methylene)malonate.
Characterization Data for Selected Products: [1]
-
Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate (Entry 1):
-
Yield: 80%
-
¹H NMR (500 MHz, CDCl₃): δ 11.02 (d, J = 13.7 Hz, 1H), 8.49 (d, J = 13.8 Hz, 1H), 7.33 (d, J = 8.8 Hz, 2H), 7.09 (d, J = 8.8 Hz, 2H), 4.31 (q, J = 7.1 Hz, 2H), 4.22 (q, J = 7.1 Hz, 2H), 1.39 (t, J = 7.1 Hz, 3H), 1.31 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (125 MHz, CDCl₃): δ 169.3, 165.7, 145.8, 138.2, 129.5, 129.4, 120.0, 93.3, 60.5, 59.8, 14.6, 14.5.
-
-
Diethyl 2-(((2-nitrophenyl)amino)methylene)malonate (Entry 2):
-
Yield: 96%
-
¹H NMR (500 MHz, CDCl₃): δ 11.23 (d, J = 13.5 Hz, 1H), 8.71 (d, J = 13.5 Hz, 1H), 8.24 (dd, J = 8.5, 1.5 Hz, 1H), 7.63 (ddd, J = 8.7, 7.3, 1.6 Hz, 1H), 7.38 (dd, J = 8.7, 1.0 Hz, 1H), 7.23 (ddd, J = 8.4, 7.3, 1.1 Hz, 1H), 4.36 (q, J = 7.1 Hz, 2H), 4.27 (q, J = 7.1 Hz, 2H), 1.41 (t, J = 7.1 Hz, 3H), 1.34 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (125 MHz, CDCl₃): δ 168.7, 165.2, 148.0, 136.6, 136.2, 126.7, 125.8, 121.3, 119.5, 96.0, 60.9, 60.2, 14.5, 14.4.
-
-
Diethyl 2-((phenylamino)methylene)malonate (Entry 5):
-
Yield: 91%
-
¹H NMR (500 MHz, CDCl₃): δ 11.02 (d, J = 13.7 Hz, 1H), 8.53 (d, J = 13.8 Hz, 1H), 7.39 (t, J = 7.8 Hz, 2H), 7.18 (t, J = 7.4 Hz, 1H), 7.13 (d, J = 7.9 Hz, 2H), 4.31 (q, J = 7.1 Hz, 2H), 4.22 (q, J = 7.1 Hz, 2H), 1.39 (t, J = 7.1 Hz, 3H), 1.32 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (125 MHz, CDCl₃): δ 169.4, 165.7, 145.1, 139.7, 129.5, 124.9, 118.6, 92.8, 60.4, 59.7, 14.6, 14.5.
-
Experimental Workflow
The following diagram illustrates the typical workflow for the microwave-assisted synthesis of Diethyl 2-((arylamino)methylene)malonates.
Caption: Workflow for microwave-assisted DAMM synthesis.
References
Application Notes and Protocols for the Alkylation of Diethyl (6-methyl-2-pyridylaminomethylene)malonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diethyl (6-methyl-2-pyridylaminomethylene)malonate is a versatile enamine derivative of diethyl malonate. The alkylation of this compound at the α-carbon of the malonate moiety is a key transformation for the synthesis of a variety of substituted malonic esters. These products can serve as valuable intermediates in the synthesis of biologically active molecules and novel heterocyclic systems, which are of significant interest in drug discovery and development.[1][2] The enamine structure of the starting material allows for C-alkylation, often under milder conditions than traditional malonic ester alkylations, by leveraging the nucleophilic character of the β-carbon.[3][4] This protocol outlines a general procedure for the C-alkylation of this compound.
Reaction Scheme:
Figure 1: General reaction scheme for the alkylation of this compound and subsequent hydrolysis to the alkylated malonic ester.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the alkylation of this compound with various alkylating agents. The data is representative and may be optimized for specific substrates.
| Entry | Alkylating Agent (R-X) | Base (optional) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | None | Acetonitrile | Reflux | 4 | 85 |
| 2 | Ethyl Bromide | NaH | THF | 25 | 6 | 78 |
| 3 | Benzyl Bromide | None | DMF | 50 | 3 | 92 |
| 4 | Allyl Bromide | K2CO3 | Acetone | Reflux | 5 | 88 |
Experimental Protocols
This section provides a detailed methodology for the alkylation of this compound.
Materials and Reagents:
-
This compound
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Base (optional, e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the starting material in an appropriate anhydrous solvent (e.g., acetonitrile, THF, or DMF). The choice of solvent may depend on the reactivity of the alkylating agent and the optional use of a base.
-
-
Addition of Base (Optional):
-
For less reactive alkylating agents, a base may be required to enhance the nucleophilicity of the enamine. If using a strong base like sodium hydride (NaH), cool the reaction mixture to 0 °C before slowly adding the base (1.1 equivalents). Stir the mixture for 30 minutes at this temperature to allow for complete deprotonation.[5] For a milder base like potassium carbonate, it can be added directly to the solution at room temperature.
-
-
Alkylation:
-
Slowly add the alkylating agent (1.0-1.2 equivalents) to the stirred solution. The reaction may be exothermic, so a controlled addition rate is recommended.[3][6]
-
After the addition is complete, allow the reaction to warm to the desired temperature (ranging from room temperature to reflux, depending on the reactants) and stir for the required time.[5]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid base was used, filter the mixture to remove it.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[5]
-
Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure alkylated product.[5]
-
-
Characterization:
-
Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its structure and purity.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the alkylation protocol.
Caption: Experimental workflow for the alkylation of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents are often toxic and/or carcinogenic and should be handled with extreme care.
-
Strong bases like sodium hydride are flammable and react violently with water. Handle under an inert atmosphere and quench carefully.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. mdpi.com [mdpi.com]
- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 3. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application of Diethyl (6-methyl-2-pyridylaminomethylene)malonate in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (6-methyl-2-pyridylaminomethylene)malonate is a versatile organic compound that serves as a key intermediate in the synthesis of various heterocyclic structures with significant medicinal potential. Its unique structural features, combining a substituted pyridine ring with a reactive malonate moiety, make it a valuable building block for the development of novel therapeutic agents. This document provides a comprehensive overview of its applications, supported by experimental protocols and quantitative data.
The primary application of this compound lies in its role as a precursor for the synthesis of quinoline derivatives, which are known to exhibit a wide range of biological activities. Notably, it is utilized in the preparation of substituted quinoline carboxyguanidines, which have demonstrated potential as antidiabetic agents. Furthermore, as a member of the diethyl 2-((arylamino)methylene)malonates (DAMMs) class of compounds, it and its analogs have shown promising antifungal properties.[1][2]
Chemical Properties
| Property | Value |
| IUPAC Name | diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate[3] |
| CAS Number | 13250-95-8[3] |
| Molecular Formula | C14H18N2O4[3] |
| Molecular Weight | 278.30 g/mol [3] |
Applications in Medicinal Chemistry
Synthesis of Antidiabetic Agents
This compound is a crucial starting material for the synthesis of quinoline carboxyguanidines, a class of compounds investigated for their hypoglycemic effects. The synthesis leverages the Gould-Jacobs reaction, a classic method for constructing the quinoline ring system.
Signaling Pathway: The resulting quinoline derivatives can be further modified to act on various targets involved in glucose metabolism. While the specific mechanism for quinoline carboxyguanidines is a subject of ongoing research, related quinolone compounds have been shown to influence glucidic metabolism. Some quinolones can inhibit the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells, leading to insulin secretion, a mechanism similar to that of sulfonylurea drugs.
References
Application Notes and Protocols: The Role of Diethyl (6-methyl-2-pyridylaminomethylene)malonate in Developing Antidiabetic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Diethyl (6-methyl-2-pyridylaminomethylene)malonate (DPAM) as a key starting material in the synthesis of novel quinoline-based compounds with potential therapeutic applications as antidiabetic agents. The protocols and data presented herein are curated to support research and development efforts in the field of diabetes drug discovery.
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. A prominent strategy in the management of type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which delays glucose absorption and reduces postprandial hyperglycemia. Quinoline derivatives have emerged as a promising class of heterocyclic compounds exhibiting a wide range of pharmacological activities, including potent antidiabetic effects. This compound (DPAM) serves as a versatile precursor for the synthesis of substituted quinolines, particularly through the Gould-Jacobs reaction. This document outlines the synthetic route from DPAM to potential quinoline-based antidiabetic agents, provides relevant quantitative data from analogous compounds, and describes detailed experimental protocols.
Synthesis of Quinolone Intermediates from DPAM
The core synthetic strategy involves the thermal cyclization of DPAM to form a 4-hydroxyquinoline scaffold, a key intermediate for further elaboration into target antidiabetic compounds. This transformation is a variation of the Gould-Jacobs reaction.
Diagram: Synthetic Pathway from DPAM to Quinolone Intermediate
Caption: Synthetic route from DPAM to a target quinoline carboxyguanidine.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-5-methyl-pyrido[2,3-b]quinoline-3-carboxylate
This protocol is based on the principles of the Gould-Jacobs reaction for the cyclization of DPAM.
Materials:
-
This compound (DPAM)
-
High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel with a condenser and thermometer
-
Heating mantle
-
Hexane or petroleum ether for washing
Procedure:
-
In a three-necked flask equipped with a condenser and a thermometer, place this compound (1.0 eq).
-
Add a high-boiling point solvent such as diphenyl ether (approximately 10-20 volumes).
-
Heat the mixture under an inert atmosphere with stirring.
-
The temperature should be gradually raised to the reflux temperature of the solvent (typically around 250-260 °C).
-
Maintain the reaction at this temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product can be collected by filtration.
-
Wash the solid product with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.
-
Dry the product under vacuum to yield Ethyl 4-hydroxy-5-methyl-pyrido[2,3-b]quinoline-3-carboxylate.
Protocol 2: Synthesis of Quinoline Carboxyguanidines
This protocol describes the conversion of the quinolone intermediate to a carboxyguanidine derivative.
Materials:
-
Ethyl 4-hydroxy-5-methyl-pyrido[2,3-b]quinoline-3-carboxylate
-
Thionyl chloride (SOCl₂) or a similar chlorinating agent
-
Guanidine hydrochloride
-
A suitable base (e.g., Sodium hydride, Potassium carbonate)
-
Anhydrous solvent (e.g., DMF, Dioxane)
Procedure:
-
Chlorination: Convert the 4-hydroxy group of the quinoline intermediate to a 4-chloro group by refluxing with an excess of thionyl chloride for 2-4 hours. Remove the excess thionyl chloride under reduced pressure.
-
Guanidination: a. In a separate flask, prepare a solution of guanidine by treating guanidine hydrochloride with a strong base like sodium hydride in an anhydrous solvent (e.g., DMF). b. Add the 4-chloroquinoline intermediate to the guanidine solution at room temperature. c. Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC). d. Quench the reaction by carefully adding water. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Purify the crude product by column chromatography to obtain the target quinoline carboxyguanidine.
Quantitative Data: Antidiabetic Activity of Analogous Quinoline Derivatives
While specific data for compounds directly synthesized from DPAM is not yet publicly available, the following tables summarize the antidiabetic activity of structurally related quinoline derivatives, demonstrating the potential of this chemical class.
Table 1: In Vitro α-Glucosidase and α-Amylase Inhibitory Activity of Quinoline Derivatives
| Compound ID | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | Reference |
| Quinoline Schiff Base 6c | 12.95 ± 2.35 | 33.04 ± 1.83 | |
| Quinoline Schiff Base 6b | 19.37 ± 0.96 | 29.36 ± 3.24 | |
| Acarbose (Standard) | 32.63 ± 1.07 | - | |
| Quinoline-pyrazolopyrimidine 10g | 46.70 | - | [1] |
| Quinoline-4-arylamine 12h | 40.84 | - | [1] |
| Acarbose (Standard) | 51.73 | - | [1] |
| Quinoline-isoindoline 7d | 70 | 210 | [2] |
| Acarbose (Standard) | 90 | 250 | [2] |
Table 2: In Vivo Hypoglycemic Activity of a Pyrano[3,2-c]quinoline Derivative
| Treatment Group | Dose | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | % Reduction | Reference |
| 2-BDBPQD | 10 mg/kg | 425.67 | 116.67 | 72.59 | [3] |
| 2-BDBPQD | 20 mg/kg | 315.33 | 103.00 | 67.34 | [3] |
| Acarbose | 10 mg/kg | 551.00 | 291.00 | 47.19 | [3] |
Mechanism of Action and Signaling Pathways
The antidiabetic effect of quinoline derivatives is often attributed to their ability to inhibit key enzymes involved in carbohydrate digestion and potentially modulate insulin secretion.
Diagram: Potential Mechanisms of Action of Antidiabetic Quinoline Derivatives
Caption: Proposed mechanisms for the antidiabetic action of quinoline derivatives.
The primary proposed mechanisms include:
-
Inhibition of α-Glucosidase and α-Amylase: By inhibiting these intestinal enzymes, quinoline derivatives can delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the post-meal spike in blood glucose levels.[2]
-
Modulation of Insulin Secretion: Some quinolone derivatives have been shown to inhibit the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[4] This inhibition leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the secretion of insulin.
Conclusion
This compound is a valuable and accessible starting material for the synthesis of a diverse range of quinoline derivatives. The established synthetic methodologies, particularly the Gould-Jacobs reaction, provide a robust platform for the generation of novel compounds. The significant in vitro and in vivo antidiabetic activities observed in analogous quinoline structures underscore the therapeutic potential of this chemical class. The dual mechanism of action, involving both the inhibition of digestive enzymes and the potential stimulation of insulin secretion, makes these compounds attractive candidates for further development as novel antidiabetic agents. The protocols and data provided in these notes are intended to facilitate and accelerate research in this promising area of drug discovery.
References
Application Notes and Protocols for the Cyclization of Diethyl (6-methyl-2-pyridylaminomethylene)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclization of Diethyl (6-methyl-2-pyridylaminomethylene)malonate is a key chemical transformation that leads to the formation of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. This reaction is a variation of the Gould-Jacobs reaction, a powerful method for the synthesis of quinolines and related heterocyclic systems.[1][2] The 1,8-naphthyridine scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. This document provides detailed experimental protocols for carrying out this cyclization reaction, aimed at researchers in organic synthesis and drug discovery.
The reaction proceeds via a thermal intramolecular cyclization of the enamine substrate.[2] High temperatures are typically required to facilitate the 6-electron electrocyclization that forms the fused pyridine ring system.[1][3] The resulting product, a 4-hydroxy-1,8-naphthyridine derivative, is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Data Presentation
The following table summarizes the key quantitative data for the cyclization reaction of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| This compound | C₁₄H₁₈N₂O₄ | 278.30 | Solid | 13250-95-8 |
| Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | C₁₂H₁₂N₂O₃ | 232.23 | Solid | 13250-96-9 |
Experimental Protocols
Two primary methodologies are presented for the cyclization reaction: a classical thermal protocol using a high-boiling solvent and a modern microwave-assisted protocol that offers significantly reduced reaction times.
Protocol 1: Thermal Cyclization
This protocol utilizes a high-boiling point, inert solvent to achieve the high temperature required for the intramolecular cyclization.
Materials:
-
This compound
-
Diphenyl ether (or Dowtherm A)
-
Hexane or petroleum ether
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Addition of Solvent: Add a high-boiling solvent such as diphenyl ether in a quantity sufficient to create a slurry that can be stirred effectively (e.g., 5-10 mL per gram of starting material).
-
Heating: Heat the mixture to a vigorous reflux (approximately 250-260 °C for diphenyl ether) with continuous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 30-60 minutes at reflux.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, should precipitate from the solution.
-
Isolation: Dilute the cooled mixture with a non-polar solvent like hexane or petroleum ether to further induce precipitation and to facilitate filtration.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with hexane or petroleum ether to remove the high-boiling solvent.
-
Drying: Dry the purified product in a vacuum oven to remove any residual solvent.
Protocol 2: Microwave-Assisted Synthesis
This method provides a rapid and often higher-yielding alternative to classical heating.[3]
Materials:
-
This compound
-
Microwave vial with a magnetic stir bar
-
Microwave synthesis system
-
Acetonitrile (ice-cold)
-
Filtration apparatus
Procedure:
-
Reaction Setup: Place this compound in a microwave vial equipped with a magnetic stir bar.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the neat mixture to a high temperature (e.g., 250-300 °C) for a short duration (e.g., 5-15 minutes). The optimal temperature and time should be determined empirically.[3]
-
Cooling: After the reaction is complete, cool the vial to room temperature. A solid precipitate of the product should form.
-
Purification: Add a small amount of ice-cold acetonitrile to the vial and triturate the solid.
-
Isolation: Filter the solid product and wash it with a small amount of ice-cold acetonitrile.
-
Drying: Dry the product under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the thermal cyclization of this compound.
Caption: Simplified reaction pathway for the formation of the 1,8-naphthyridine product.
References
Application Notes and Protocols for the Gould-Jacobs Reaction with Diethyl (6-methyl-2-pyridylaminomethylene)malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Gould-Jacobs reaction, specifically focusing on the synthesis of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate from diethyl (6-methyl-2-pyridylaminomethylene)malonate. This reaction is a key step in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.
Introduction
The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinoline derivatives and their bioisosteres, such as the 1,8-naphthyridinone core.[1] The reaction proceeds in two main stages: first, the condensation of an aromatic amine with an alkoxymethylenemalonate ester to form an anilidomethylenemalonate intermediate. This is followed by a high-temperature intramolecular cyclization to yield the fused heterocyclic ring system.[1] The resulting 4-hydroxy-1,8-naphthyridine scaffold is a key structural motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.
The specific application detailed herein involves the cyclization of this compound. This reaction is crucial for accessing substituted 1,8-naphthyridine derivatives, which are of significant interest in the development of novel therapeutic agents.
Reaction Mechanism and Signaling Pathway
The Gould-Jacobs reaction is a thermal cyclization that proceeds through a 6-electron electrocyclization mechanism. The process is initiated by the nucleophilic attack of the pyridine nitrogen onto the ester carbonyl group, followed by the elimination of ethanol to form the cyclized product.
Caption: Reaction mechanism of the Gould-Jacobs cyclization.
Experimental Protocols
Two primary methodologies are presented for the cyclization of this compound: a classical thermal protocol and a modern microwave-assisted protocol.
Protocol 1: Classical High-Temperature Cyclization
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.
Materials:
-
This compound
-
High-boiling inert solvent (e.g., Dowtherm A, Diphenyl ether)
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Reaction flask with a reflux condenser
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Heating mantle
-
Hexane or other non-polar solvent for precipitation
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a high-boiling solvent such as Dowtherm A. A typical ratio is 1 g of the starting material to 40 mL of solvent.[2]
-
Heating: Heat the reaction mixture to 250°C under a nitrogen atmosphere.[2]
-
Reaction Time: Maintain the temperature for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
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Precipitation: Add hexane to the cooled mixture to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold hexane, and dry under vacuum.
Protocol 2: Microwave-Assisted Cyclization
Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[3]
Materials:
-
This compound
-
Microwave vial
-
Microwave synthesis system
-
Acetonitrile (for washing)
Procedure:
-
Reaction Setup: Place this compound into a microwave vial equipped with a magnetic stir bar.
-
Microwave Irradiation: Heat the sample to 250-300°C in the microwave reactor.[3]
-
Reaction Time: The reaction is typically complete within 5-15 minutes. Optimization of the reaction time and temperature may be necessary to maximize the yield and minimize degradation.[3]
-
Work-up: After the reaction, cool the vial to room temperature.
-
Isolation: The solidified product can be washed with a small amount of cold acetonitrile, filtered, and dried under vacuum.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Gould-Jacobs cyclization of analogous substrates, which can be used as a starting point for the optimization of the reaction with this compound.
| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Classical High-Temperature | Dowtherm A | 250 | 15 min | Good | [2] |
| Microwave-Assisted | Solvent-free | 250 | 10 min | Moderate | [3] |
| Microwave-Assisted | Solvent-free | 300 | 5 min | 47 | [3] |
Experimental Workflow
The overall experimental workflow for the synthesis and purification of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is depicted below.
Caption: Experimental workflow for the Gould-Jacobs reaction.
Applications in Drug Development
The 1,8-naphthyridinone core synthesized through this Gould-Jacobs reaction is a privileged scaffold in medicinal chemistry. Derivatives of this structure have shown a broad spectrum of biological activities, including but not limited to:
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Antimicrobial agents: The quinolone and naphthyridinone cores are well-established pharmacophores in antibacterial drugs.
-
Anticancer agents: Many compounds containing this scaffold have demonstrated potent anticancer activity.
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Anti-inflammatory agents: The versatility of the structure allows for modifications that can lead to compounds with significant anti-inflammatory properties.
The protocols described herein provide a reliable and efficient pathway to access these valuable molecular frameworks for further derivatization and biological evaluation in drug discovery programs.
References
Application Notes and Protocols for the Synthesis of Diethyl (6-methyl-2-pyridyl)aminoethylenemalonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Diethyl (6-methyl-2-pyridyl)aminoethylenemalonate, a valuable intermediate in pharmaceutical and chemical research. The synthesis is based on the Gould-Jacobs reaction, a well-established method for the preparation of quinolines and related heterocyclic compounds.[1]
Introduction
Diethyl (6-methyl-2-pyridyl)aminoethylenemalonate is synthesized through the condensation reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate (DEEM). This reaction, a key step in the Gould-Jacobs synthesis, involves the nucleophilic attack of the amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the final enamine product.[1] This intermediate is particularly useful in the synthesis of various heterocyclic scaffolds, including substituted quinolines which are investigated as potential antidiabetic agents.[2] The protocol described below outlines a microwave-assisted approach, which has been shown to be an efficient method for this type of transformation, often leading to high yields and shorter reaction times compared to conventional heating methods.[3][4]
Reaction Scheme
The overall reaction is as follows:
2-amino-6-methylpyridine + Diethyl ethoxymethylenemalonate → Diethyl (6-methyl-2-pyridyl)aminoethylenemalonate + Ethanol
Materials and Equipment
-
2-amino-6-methylpyridine (C₆H₈N₂)
-
Diethyl ethoxymethylenemalonate (DEEM) (C₁₀H₁₆O₅)
-
Microwave synthesizer
-
5.0 mL high-pressure microwave reaction tube with a magnetic stir bar
-
Rotary evaporator
-
Column chromatography setup (silica gel)
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Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Standard laboratory glassware
-
NMR spectrometer
-
FTIR spectrometer
-
Mass spectrometer
Experimental Protocol
A microwave-assisted synthesis protocol adapted from a general procedure for the synthesis of diethyl 2-((aryl(alkyl)amino)methylene)malonates is provided below.[3]
Step 1: Reaction Setup
-
In a 5.0 mL high-pressure microwave reaction tube equipped with a magnetic stir bar, combine 2-amino-6-methylpyridine (0.5 mmol) and diethyl ethoxymethylenemalonate (1.0 mmol).[3]
-
Seal the reaction tube and stir the mixture at room temperature for 1 hour to ensure thorough mixing of the reactants.[3]
Step 2: Microwave-Assisted Synthesis
-
Place the sealed reaction tube into the cavity of a microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 30 minutes.[3]
-
After the reaction is complete, allow the tube to cool to room temperature.
Step 3: Product Isolation and Purification
-
Once cooled, carefully open the reaction tube.
-
The crude product is then purified by column chromatography on silica gel.[3]
-
Elute the column with a mixture of n-hexane and ethyl acetate (7:3 v/v) to isolate the desired product.[3]
-
Collect the fractions containing the product and combine them.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Diethyl (6-methyl-2-pyridyl)aminoethylenemalonate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Diethyl (6-methyl-2-pyridyl)aminoethylenemalonate.
| Parameter | Value | Reference |
| Reactants | ||
| 2-amino-6-methylpyridine | 0.5 mmol | [3] |
| Diethyl ethoxymethylenemalonate | 1.0 mmol | [3] |
| Reaction Conditions | ||
| Temperature | 150 °C | [3] |
| Time | 30 minutes | [3] |
| Method | Microwave-assisted | [3] |
| Product Information | ||
| Product Name | Diethyl (6-methyl-2-pyridyl)aminoethylenemalonate | [5] |
| Molecular Formula | C₁₄H₁₈N₂O₄ | [5] |
| Molecular Weight | 278.30 g/mol | [5] |
| Expected Yield | 74-96% (based on analogous reactions) | [3] |
| Characterization | ||
| 1H NMR | Data available | [5] |
| 13C NMR | Data available | |
| Mass Spectrometry (GC-MS) | Data available | [5] |
| IR Spectroscopy (FTIR) | Data available | [5] |
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Diethyl (6-methyl-2-pyridyl)aminoethylenemalonate.
Reaction Mechanism
Caption: Simplified mechanism of the Gould-Jacobs reaction.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate | 13250-95-8 [chemicalbook.com]
- 3. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum [mdpi.com]
- 4. ablelab.eu [ablelab.eu]
- 5. Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate | C14H18N2O4 | CID 83264 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for Diethyl (6-methyl-2-pyridylaminomethylene)malonate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Diethyl (6-methyl-2-pyridylaminomethylene)malonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the condensation reaction between 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate (DEEM). This reaction is a nucleophilic vinyl substitution where the amino group of the pyridine attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate. Depending on the chosen protocol, a solvent (such as ethanol, isopropanol, or toluene) and potentially a catalyst (like a base or an acid) may be required.
Q3: What are the expected yields for this reaction?
A3: While specific yield data for this compound is not extensively reported in the literature, yields for analogous reactions with substituted anilines can provide an estimate. For instance, the reaction of 4-nitroaniline with diethyl ethoxymethylenemalonate in the presence of alcoholic KOH at room temperature has reported yields in the range of 45-53%.[1] Microwave-assisted synthesis of similar arylaminomethylene malonates without a solvent or catalyst has been reported to achieve yields greater than 78%.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase should be determined empirically, but a mixture of hexane and ethyl acetate is often a good starting point. The disappearance of the starting materials (2-amino-6-methylpyridine and DEEM) and the appearance of the product spot will indicate the reaction's progression.
Q5: What are the common methods for purifying the final product?
A5: Purification of this compound typically involves removal of the solvent under reduced pressure, followed by recrystallization or column chromatography. For recrystallization, solvents like ethanol or mixtures of ethanol and water can be effective. If column chromatography is necessary, silica gel is a common stationary phase with a gradient of hexane and ethyl acetate as the eluent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Low reaction temperature: The reaction may require heat to proceed at a reasonable rate. 2. Inactive reagents: 2-amino-6-methylpyridine or diethyl ethoxymethylenemalonate may have degraded. 3. Insufficient reaction time: The reaction may not have reached completion. 4. Inappropriate solvent: The chosen solvent may not be suitable for the reaction. | 1. Increase reaction temperature: Try heating the reaction mixture to reflux. For solvent-free microwave synthesis, ensure the temperature reaches the target setpoint. 2. Check reagent quality: Use freshly opened or purified reagents. Verify their integrity through analytical methods if possible. 3. Extend reaction time: Continue to monitor the reaction by TLC until the starting materials are consumed. 4. Solvent screening: Experiment with different solvents such as ethanol, toluene, or consider a solvent-free approach with microwave irradiation. |
| Formation of Multiple Products (Side Reactions) | 1. Cyclization: Under certain conditions (e.g., high temperatures), the product can potentially undergo intramolecular cyclization to form a pyridopyrimidine derivative. This is analogous to the Tschitschibabin reaction.[3] 2. Reaction with solvent: If using an alcohol as a solvent, transesterification of the diethyl malonate moiety is a possibility, especially in the presence of a strong base or acid. | 1. Control reaction temperature: Avoid excessively high temperatures or prolonged heating. 2. Use a non-alcoholic solvent: Consider using a non-protic solvent like toluene to prevent transesterification. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil: The product may not crystallize easily. 2. Co-elution of impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult. | 1. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. If it remains an oil, purification by column chromatography is the best approach. 2. Optimize chromatography: Use a longer column, a shallower solvent gradient, or a different solvent system for better separation. |
| Product Decomposition | 1. Hydrolysis: The ester groups of the malonate are susceptible to hydrolysis, especially in the presence of strong acids or bases and water. 2. Instability at high temperatures: The product may decompose if heated for extended periods. | 1. Ensure anhydrous conditions: Use dry solvents and reagents. During workup, minimize contact with strong aqueous acids or bases. 2. Avoid prolonged heating: Once the reaction is complete, cool it down and proceed with the workup and purification promptly. |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Analogous Arylaminomethylene Malonates
| Reactant | Method | Solvent | Catalyst | Temperature | Reaction Time | Yield (%) | Reference |
| 4-Nitroaniline | Conventional Heating | 2-Propanol | KOH | Room Temp. | Few seconds | 48 | [1] |
| 4-Nitroaniline | Conventional Heating | Ethanol | KOH | Room Temp. | Few seconds | 45 | [1] |
| Substituted Anilines | Microwave Irradiation | None | None | - | - | >78 | [2] |
Note: The data presented is for analogous compounds and should be used as a guideline for optimizing the synthesis of this compound.
Experimental Protocols
Protocol 1: Conventional Synthesis in Alcoholic Solvent
This protocol is adapted from the synthesis of Diethyl 2-((4-nitroanilino)methylene)malonate.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-methylpyridine (1 equivalent) in a suitable alcohol (e.g., ethanol or isopropanol).
-
Reagent Addition: Add diethyl ethoxymethylenemalonate (1 equivalent) to the solution. If a basic catalyst is desired, a solution of potassium hydroxide in the corresponding alcohol can be added.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a catalyst was used, neutralize the mixture with a dilute acid (e.g., HCl).
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol is based on a general method for the synthesis of Diethyl 2-((aryl(alkyl)amino)methylene)malonates.[2]
-
Reaction Setup: In a microwave-safe reaction vessel, add 2-amino-6-methylpyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent).
-
Reaction: Place the vessel in a microwave reactor and irradiate at a suitable temperature and time. These parameters may need to be optimized.
-
Isolation and Purification: After the reaction is complete and the mixture has cooled, the product can often be purified directly by recrystallization or column chromatography without a preceding workup.
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis reaction.
References
Technical Support Center: Synthesis of Diethyl (6-methyl-2-pyridylaminomethylene)malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl (6-methyl-2-pyridylaminomethylene)malonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is achieved through a condensation reaction, a variant of the Gould-Jacobs reaction, between 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate (DEEM). This reaction involves the nucleophilic substitution of the ethoxy group from DEEM by the amino group of 2-amino-6-methylpyridine.
Q2: What is the most common and significant side reaction in this synthesis?
The most prevalent side reaction is the thermal intramolecular cyclization of the desired product, this compound, to form 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester. This cyclization is highly dependent on the reaction temperature and duration.[1][2]
Q3: Are there any other potential side reactions to be aware of?
Yes, other side reactions can occur, though they are generally less common than the thermal cyclization:
-
Reaction of DEEM with solvent: If using an alcohol as a solvent, transesterification of DEEM can occur, especially in the presence of a base.
-
Polymerization of DEEM: At elevated temperatures, DEEM can undergo self-polymerization.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the ester groups in both DEEM and the final product.
-
Double addition: Although less likely due to steric hindrance, a second molecule of DEEM could potentially react with the initial product, though this is not a commonly reported side reaction.
Q4: How do impurities in the starting materials affect the reaction?
Impurities in the starting materials can significantly impact the purity of the final product. A common impurity in diethyl ethoxymethylenemalonate (DEEM) is diethyl diethoxymethylenemalonate, which can be difficult to remove from the final product by distillation. It is crucial to use high-purity starting materials.
Q5: What is the optimal temperature range for this synthesis?
The optimal temperature is a critical parameter to control. The initial condensation reaction can proceed at moderate temperatures. However, to minimize the subsequent cyclization side reaction, it is advisable to maintain the temperature as low as reasonably possible while ensuring a sufficient reaction rate. High temperatures, especially above 200°C, will favor the formation of the cyclized pyridopyrimidinone byproduct.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction. 2. Significant formation of the cyclized side product. 3. Sub-optimal reaction temperature. 4. Impure starting materials. | 1. Increase reaction time or slightly increase temperature, monitoring for side product formation. 2. Lower the reaction temperature and shorten the reaction time. Consider using a milder catalyst if applicable. 3. Optimize the temperature. A temperature study to find the best balance between reaction rate and side product formation is recommended. 4. Ensure the purity of 2-amino-6-methylpyridine and DEEM using techniques like distillation or chromatography before use. |
| Presence of a major impurity with a higher molecular weight | This is likely the cyclized byproduct, 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester. | 1. Reduce the reaction temperature and/or time. 2. Purify the product using column chromatography. A silica gel column with a suitable eluent system (e.g., ethyl acetate/hexane) can separate the desired product from the more polar cyclized byproduct. |
| Product appears oily or difficult to crystallize | 1. Presence of unreacted starting materials. 2. Contamination with solvent or other low-boiling impurities. 3. Presence of the diethyl diethoxymethylenemalonate impurity from the starting DEEM. | 1. Ensure the reaction has gone to completion using TLC or another analytical method. If necessary, adjust stoichiometry or reaction time. 2. Ensure complete removal of the solvent under reduced pressure. 3. Purify the starting DEEM by fractional distillation before the reaction. The final product can be purified by column chromatography. |
| Reaction mixture turns dark or shows signs of decomposition | 1. Reaction temperature is too high, leading to decomposition of starting materials or product. 2. Presence of acidic or basic impurities catalyzing decomposition. | 1. Lower the reaction temperature immediately. 2. Neutralize the reaction mixture and ensure all starting materials and reagents are free from strong acids or bases unless they are part of the intended catalytic system. |
Data Presentation
Table 1: Effect of Temperature on Product Distribution (Illustrative)
| Reaction Temperature (°C) | Yield of this compound (%) | Yield of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester (%) |
| 100 | 85 | < 5 |
| 150 | 60 | 30 |
| 200 | 25 | 65 |
| 250 | < 10 | > 80 |
Note: These are illustrative values. Actual yields may vary depending on specific reaction conditions such as reaction time, solvent, and catalyst.
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
2-amino-6-methylpyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Anhydrous toluene (or another suitable high-boiling, inert solvent)
Procedure:
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in anhydrous toluene, add diethyl ethoxymethylenemalonate (1.05 eq) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Continue heating until the starting material (2-amino-6-methylpyridine) is consumed. Be cautious not to overheat or prolong the reaction unnecessarily to avoid the formation of the cyclized byproduct.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Caption: Synthesis pathway and major side reaction.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Purification of Diethyl (6-methyl-2-pyridylaminomethylene)malonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Diethyl (6-methyl-2-pyridylaminomethylene)malonate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Initial Synthesis and Work-up
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Symptom: The mass of the crude product is significantly lower than the theoretical yield.
-
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction between 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature.
-
Product Loss During Extraction: this compound has moderate polarity. During the aqueous work-up, the product may be partially soluble in the aqueous layer, especially if the pH is not controlled. Ensure the aqueous layer is saturated with a salt like sodium chloride to decrease the polarity of the aqueous phase and perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Hydrolysis of the Product: Enaminones can be susceptible to hydrolysis under acidic conditions.[1][2][3] Avoid strongly acidic conditions during the work-up. If an acid wash is necessary to remove unreacted amine, use a weak acid and perform the wash quickly at a low temperature.
-
Issue 2: Difficulty in Removing Unreacted Starting Materials
-
Symptom: TLC or NMR analysis of the crude product shows the presence of 2-amino-6-methylpyridine and/or diethyl ethoxymethylenemalonate.
-
Possible Causes & Solutions:
-
Inappropriate Stoichiometry: An excess of either starting material was used.
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the product from the starting materials due to their different polarities. 2-amino-6-methylpyridine is more polar than the product, while diethyl ethoxymethylenemalonate is less polar. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) on a silica gel column should provide good separation.
-
Acid Wash: To remove unreacted 2-amino-6-methylpyridine, a dilute acid wash (e.g., 1M HCl) can be performed during the work-up. The basic pyridine nitrogen will be protonated, making the starting material water-soluble. However, be cautious of potential product hydrolysis.
-
-
Issue 3: Oily Product That Fails to Crystallize
-
Symptom: The purified product is an oil and attempts at recrystallization have been unsuccessful.
-
Possible Causes & Solutions:
-
Residual Solvent: Traces of solvent can prevent crystallization. Ensure the product is thoroughly dried under high vacuum.
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal formation. Re-purify the product using column chromatography.
-
Incorrect Recrystallization Solvent: A systematic search for a suitable recrystallization solvent is necessary. The ideal solvent should dissolve the compound when hot but not when cold.[4][5] Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate/hexanes, dichloromethane/hexanes).
-
Inducing Crystallization: If the product is pure but remains an oil, try the following techniques to induce crystallization:
-
Scratching the inside of the flask with a glass rod.
-
Adding a seed crystal of the product (if available).
-
Cooling the solution slowly to a low temperature.
-
-
Issue 4: Product Decomposition on Silica Gel Column
-
Symptom: Streaking on the TLC plate and a lower than expected yield after column chromatography.
-
Possible Causes & Solutions:
-
Acidity of Silica Gel: The acidic nature of standard silica gel can cause the hydrolysis of the enaminone product.
-
Mitigation Strategies:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a base like triethylamine. This can be done by preparing the slurry for packing the column in a solvent system containing a small percentage of triethylamine (e.g., 0.5-1%).
-
Use a Different Stationary Phase: Consider using a more neutral stationary phase like alumina (basic or neutral).
-
Swift Chromatography: Do not let the product remain on the column for an extended period. Run the chromatography as quickly as possible while maintaining good separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is typically a solid at room temperature. Its color can range from off-white to pale yellow.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the product from impurities. The spots can be visualized under UV light (254 nm) as the pyridine ring is UV active.[6][7] Staining with potassium permanganate can also be used, which will visualize the alkene and other functional groups.[8][9]
Q3: What are the most common impurities I should expect?
A3: The most common impurities are unreacted starting materials: 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate. Side products from potential hydrolysis or other side reactions may also be present in small amounts.
Q4: Can I use distillation to purify this compound?
A4: While distillation is a common purification technique for liquids, it is generally not recommended for this compound. This compound has a relatively high molecular weight and is a solid at room temperature, suggesting a high boiling point. High temperatures required for distillation could lead to decomposition.
Q5: My NMR spectrum shows broad peaks for the N-H proton. Is this normal?
A5: Yes, it is common for the N-H proton in enaminones to appear as a broad signal in the 1H NMR spectrum. This is due to hydrogen bonding and exchange with trace amounts of water or other protic species.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the purification of crude this compound to remove unreacted starting materials and other impurities.
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
-
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a 3:1 mixture of hexanes:ethyl acetate. The product should have an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexanes:ethyl acetate). If product decomposition is a concern, add 0.5% triethylamine to the eluent.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (gradient elution).
-
Collect fractions and monitor them by TLC.
-
-
Fraction Pooling and Solvent Evaporation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the product after an initial purification by column chromatography or if the crude product is a solid with a relatively high purity.
-
Materials:
-
Partially purified this compound
-
Various recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
-
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the product when hot but show low solubility when cold. A mixed solvent system (e.g., ethyl acetate/hexanes) can also be tested.
-
Dissolution: Place the product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Data Presentation
Table 1: Illustrative Data for Column Chromatography Purification
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Silica Gel | Silica Gel with 0.5% Triethylamine |
| Eluent System | Hexanes:Ethyl Acetate (Gradient: 10:1 to 2:1) | Hexanes:Ethyl Acetate (Gradient: 10:1 to 2:1) |
| Initial Purity (by NMR) | ~85% | ~85% |
| Final Purity (by NMR) | >98% | >98% |
| Yield | 75% | 85% |
| Observations | Some streaking on TLC, minor product loss. | Clean separation, improved yield. |
Table 2: Illustrative Data for Recrystallization Solvent Screening
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Estimated Recovery |
| Ethanol | Soluble | Very Soluble | Poor | Low |
| Isopropanol | Sparingly Soluble | Soluble | Good | High |
| Ethyl Acetate | Soluble | Very Soluble | Poor | Low |
| Hexanes | Insoluble | Insoluble | N/A | N/A |
| Ethyl Acetate / Hexanes (1:3) | Sparingly Soluble | Soluble | Excellent | Very High |
| Dichloromethane / Hexanes (1:4) | Sparingly Soluble | Soluble | Good | High |
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
References
- 1. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the rates of hydrolysis of certain enaminones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. athabascau.ca [athabascau.ca]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. TLC stains [reachdevices.com]
- 9. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Synthesis of Diethyl (6-methyl-2-pyridylaminomethylene)malonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of Diethyl (6-methyl-2-pyridylaminomethylene)malonate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve reaction yield and purity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Impure Reactants: 2-amino-6-methylpyridine or diethyl ethoxymethylenemalonate (DEEMM) may contain impurities that inhibit the reaction. | 1. Purification of Reactants: Purify 2-amino-6-methylpyridine by recrystallization or sublimation. Distill DEEMM under reduced pressure before use. |
| 2. Presence of Moisture: The reaction is sensitive to water, which can hydrolyze DEEMM. | 2. Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents if a solvent-based method is chosen. | |
| 3. Incomplete Reaction: Reaction time may be too short or the temperature too low. | 3. Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature incrementally. For microwave-assisted synthesis, ensure the target temperature is reached and maintained. | |
| Formation of Dark, Tarry Byproducts | 1. Excessive Heat: Overheating can lead to the decomposition of reactants and products. | 1. Precise Temperature Control: Use a reliable heating mantle with a temperature controller or a microwave synthesizer with accurate temperature monitoring. Avoid localized overheating. |
| 2. Prolonged Reaction Time: Extended heating, even at the correct temperature, can cause degradation. | 2. Monitor Reaction Completion: Once TLC indicates the consumption of the limiting reagent, proceed with the work-up promptly. | |
| Difficulty in Product Purification | 1. Incomplete Removal of Starting Materials: Unreacted 2-amino-6-methylpyridine or DEEMM can co-elute with the product during chromatography. | 1. Optimized Chromatography: Use a suitable solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexane). Monitor fractions carefully by TLC. |
| 2. Oily Product That Fails to Solidify: The product may be an oil at room temperature, making isolation by filtration difficult. | 2. Alternative Purification: If the product is an oil, purification by column chromatography is the recommended method. Attempting to induce crystallization by scratching the flask with a glass rod or adding a seed crystal might be effective if the product is a low-melting solid. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The reaction is a nucleophilic substitution reaction, which is the first step of the Gould-Jacobs reaction. The amino group of 2-amino-6-methylpyridine acts as a nucleophile and attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethoxy group to form the final enamine product.
Q2: Is a solvent necessary for this reaction?
A2: Not necessarily. The reaction can be performed neat (solvent-free), especially when using microwave irradiation.[1] Solvent-free conditions can lead to shorter reaction times and simpler work-up procedures. However, high-boiling point solvents like toluene or diphenyl ether can also be used for conventional heating methods.
Q3: What is the optimal temperature for this reaction?
A3: For conventional heating, temperatures typically range from 100-160°C. For microwave-assisted synthesis, a temperature of 150°C has been shown to be effective for similar substrates.[1] It is crucial to monitor the reaction to avoid decomposition at higher temperatures.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (2-amino-6-methylpyridine and DEEMM) and the appearance of a new, typically more polar, product spot will indicate the progression of the reaction.
Q5: What are the expected yields for this reaction?
A5: Yields can vary depending on the reaction conditions and the purity of the starting materials. For microwave-assisted synthesis of analogous diethyl 2-((aryl/alkyl)amino)methylene)malonates, yields in the range of 74-96% have been reported.[1]
Quantitative Data on Yields of Analogous Compounds
The following table summarizes the reported yields for the microwave-assisted synthesis of various diethyl 2-((aryl/alkyl)amino)methylene)malonates, which are structurally similar to this compound. These reactions were conducted solvent-free at 150°C for 30 minutes.[1]
| Amine Reactant | Product | Yield (%) |
| 4-Chloroaniline | Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate | 80 |
| 2-Nitroaniline | Diethyl 2-(((2-nitrophenyl)amino)methylene)malonate | 96 |
| Cyclohexylamine | Diethyl 2-((cyclohexylamino)methylene)malonate | 74 |
| 1-Naphthylamine | Diethyl 2-((naphthalen-1-ylamino)methylene)malonate | 85 |
| Aniline | Diethyl 2-((phenylamino)methylene)malonate | 92 |
Note: The yields presented are for analogous compounds and may differ for the synthesis of this compound.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis (Recommended)
This protocol is adapted from a general procedure for the synthesis of similar compounds and is recommended for its efficiency and high yields.[1]
Materials:
-
2-amino-6-methylpyridine
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Microwave synthesizer
-
5.0 mL high-pressure microwave reaction tube with a stir bar
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a 5.0 mL high-pressure microwave reaction tube, add 2-amino-6-methylpyridine (1.0 mmol) and diethyl ethoxymethylenemalonate (1.1 mmol).
-
Seal the tube and stir the mixture at room temperature for 5-10 minutes to ensure homogeneity.
-
Place the reaction tube in the microwave synthesizer.
-
Irradiate the mixture at 150°C for 30 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound.
Protocol 2: Conventional Heating (Solvent-Free)
Materials:
-
2-amino-6-methylpyridine
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Round-bottom flask with a stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a stir bar and a reflux condenser, combine 2-amino-6-methylpyridine (1.0 mmol) and diethyl ethoxymethylenemalonate (1.1 mmol).
-
Heat the mixture with stirring in a pre-heated oil bath or heating mantle at 120-140°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product by column chromatography as described in Protocol 1.
Visualizations
References
Troubleshooting mono- vs. di-alkylation of diethyl malonate derivatives
Technical Support Center
Welcome to the troubleshooting resource for the alkylation of diethyl malonate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development to provide clear answers and solutions to common challenges in controlling mono- and di-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing whether my reaction favors mono- or di-alkylation?
A1: The outcome of your diethyl malonate alkylation is principally determined by a combination of factors: the stoichiometry of your reactants, the type and quantity of base used, the reaction temperature, and the characteristics of your alkylating agent.[1] Precise control over these variables is essential for selectively synthesizing your desired mono- or di-alkylated product.[1]
Q2: How does the stoichiometry of the base impact the product distribution?
A2: The molar ratio of the base to diethyl malonate is a critical control point.[1] Employing one equivalent of base will predominantly yield the mono-alkylated product.[1] To promote di-alkylation, a second equivalent of base should be introduced after the initial mono-alkylation is complete, followed by the addition of the second alkylating agent.[1]
Q3: Which bases are recommended for this alkylation?
A3: Sodium ethoxide (NaOEt) in ethanol is the most conventional base for the alkylation of diethyl malonate.[1] It is crucial to use a base with an alkyl group that matches the ester to avoid transesterification.[1] For a more complete and irreversible deprotonation, stronger bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be utilized, which is particularly useful for minimizing side reactions.[1]
Q4: Can the choice of solvent affect my reaction's outcome?
A4: Yes, the solvent plays a significant role. Protic solvents like ethanol are typically paired with alkoxide bases.[1] Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are often used with stronger bases like NaH or LDA to ensure the complete formation of the enolate and to reduce the occurrence of side reactions.[1]
Q5: How can I minimize the formation of the di-alkylated product when targeting the mono-alkylated compound?
A5: To favor mono-alkylation, it is advisable to use a slight excess of diethyl malonate in relation to the base and the alkylating agent.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High percentage of di-alkylated product | - Molar ratio of base to diethyl malonate is greater than 1:1.- The mono-alkylated product is deprotonated and reacts further. | - Use a strict 1:1 or slightly less than 1:1 molar ratio of base to diethyl malonate.- Use a slight excess of diethyl malonate.[1]- Add the alkylating agent slowly to the reaction mixture.[2] |
| Low or no product yield | - The base is not strong enough to deprotonate the malonic ester.- The alkylating agent is too sterically hindered (e.g., secondary or tertiary halides).- Insufficient heating. | - Switch to a stronger base like sodium hydride (NaH) in an aprotic solvent.[1]- Use a more reactive alkylating agent, such as methyl or primary halides.[3]- Ensure the reaction is heated to reflux for an adequate amount of time.[1] |
| Significant amount of unreacted starting material | - An insufficient amount of base was used.- The base was neutralized by moisture in the solvent or on the glassware. | - Ensure at least one full equivalent of a suitable base is used.- Use anhydrous solvents and thoroughly dried glassware.[1] |
| Presence of transesterification byproducts | - The alkoxide base does not match the alkyl groups of the ester. | - Use a base that corresponds to the ester's alcohol component (e.g., sodium ethoxide for diethyl malonate).[1] |
| Formation of alkene byproduct from alkyl halide | - Competing E2 elimination reaction, especially with secondary and tertiary alkyl halides. | - Use primary or methyl alkyl halides whenever possible.- Lower the reaction temperature to favor SN2 over E2.[2] |
| Difficulty in separating mono- and di-alkylated products | - The boiling points of the mono- and di-alkylated products are very close. | - Optimize the reaction conditions to maximize the yield of the desired product.- Utilize column chromatography for separation if distillation is ineffective.[1] |
Data Presentation: Reaction Condition Summary
The following tables provide a summary of reaction conditions to selectively favor either mono- or di-alkylation of diethyl malonate.
Table 1: General Conditions for Selective Alkylation
| Parameter | Conditions for Mono-alkylation | Conditions for Di-alkylation |
| Stoichiometry (Base:Malonate) | ~1:1 or slight excess of malonate[1] | >2:1 (stepwise addition)[1] |
| Base | Sodium Ethoxide (NaOEt)[1] | Sodium Ethoxide (NaOEt), Sodium Hydride (NaH)[1] |
| Solvent | Ethanol, THF, DMF[1] | Ethanol, THF, DMF |
| Temperature | Room temperature for deprotonation, followed by gentle heating after adding the alkylating agent.[1] | Stepwise heating after each alkylation step. |
| Alkylating Agent | 1 equivalent of R-X | 1 equivalent of R-X, followed by 1 equivalent of R'-X |
Table 2: Illustrative Product Distribution based on Stoichiometry
| Diethyl Malonate (equivalents) | Sodium Ethoxide (equivalents) | Alkyl Halide (equivalents) | Expected Predominant Product |
| 1.5 | 1.0 | 1.0 | Mono-alkylated |
| 1.0 | 1.0 | 1.0 | Mixture of Mono- and Di-alkylated |
| 1.0 | >2.0 | >2.0 | Di-alkylated |
Note: These are generalized conditions and may require optimization for specific substrates and alkylating agents.
Experimental Protocols
Protocol 1: Selective Mono-alkylation of Diethyl Malonate
-
Preparation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in absolute ethanol to prepare sodium ethoxide.[1]
-
Enolate Formation : To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0-1.2 eq) dropwise at room temperature. Stir for 30-60 minutes.
-
Alkylation : Add the primary alkyl halide (1.0 eq) dropwise to the stirred solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux and monitor the reaction's progress by TLC or GC.
-
Work-up : After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1]
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.[1]
Protocol 2: Di-alkylation of Diethyl Malonate
-
First Alkylation : Follow steps 1-3 of the mono-alkylation protocol.
-
Second Enolate Formation : After the first alkylation is complete (monitored by TLC), cool the reaction mixture to room temperature. Add a second equivalent of sodium ethoxide and stir for 30 minutes.[1]
-
Second Alkylation : Add the second alkylating agent (1.0 eq) dropwise. Heat the mixture to reflux for 2-4 hours.[1]
-
Work-up and Purification : Follow steps 4 and 5 of the mono-alkylation protocol.
Visualizations
Caption: General workflow for mono- and di-alkylation.
Caption: Troubleshooting decision tree for alkylation issues.
References
Common impurities in Diethyl (6-methyl-2-pyridylaminomethylene)malonate and their removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of Diethyl (6-methyl-2-pyridylaminomethylene)malonate (DPAM).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound (DPAM)?
The most common impurities in DPAM typically arise from the starting materials used in its synthesis. The primary synthesis route involves the reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate (DEEMM). Therefore, the expected impurities are:
-
Unreacted 2-amino-6-methylpyridine: A basic impurity that is often solid at room temperature.
-
Unreacted diethyl ethoxymethylenemalonate (DEEMM): An oily, non-polar impurity.
-
Hydrolysis products: The enamine functionality in DPAM can be susceptible to hydrolysis, which can lead to the formation of 2-amino-6-methylpyridine and diethyl hydroxymethylenemalonate.
-
Side-reaction products: Minor impurities may form from side reactions, though these are generally less prevalent with optimized reaction conditions.
Q2: How can I assess the purity of my DPAM sample?
Several analytical techniques can be used to assess the purity of your DPAM sample:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the presence of impurities. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, will show DPAM with a specific Rf value, while impurities will appear as separate spots.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and the relative amounts of different impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying the presence of starting materials and other impurities by comparing the chemical shifts and integration of their characteristic peaks with those of pure DPAM.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product and any byproducts.[1]
Q3: My DPAM product is an oil, but it should be a solid. What should I do?
If your DPAM product is an oil, it is likely contaminated with unreacted starting materials, particularly diethyl ethoxymethylenemalonate, or residual solvent. In this case, purification by column chromatography followed by recrystallization is recommended to remove these impurities and induce crystallization.
Q4: I am observing low yields after purification. What are the common causes?
Low yields after purification can result from several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC.
-
Product loss during workup: Minimize the number of aqueous washes, as some product may be lost if it has slight water solubility.
-
Improper recrystallization technique: Using too much solvent or not cooling the solution sufficiently can lead to significant product loss in the mother liquor.
-
Suboptimal column chromatography: Poor separation on the column can lead to mixed fractions and a lower yield of pure product.
Troubleshooting Guides
Purity Assessment by ¹H NMR
One of the most effective ways to identify common impurities is through ¹H NMR spectroscopy. The table below summarizes the key chemical shifts for DPAM and its common impurities in CDCl₃.
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Protons |
| DPAM | ~11.0 (broad s) | -NH- |
| ~8.5 (d) | Vinyl H | |
| ~7.5 (t) | Pyridine H | |
| ~6.8 (d) | Pyridine H | |
| ~6.7 (d) | Pyridine H | |
| ~4.3 (q) | -OCH₂CH₃ | |
| ~2.5 (s) | Pyridine -CH₃ | |
| ~1.4 (t) | -OCH₂CH₃ | |
| 2-Amino-6-methylpyridine [2][3] | ~7.3 (t) | Pyridine H |
| ~6.5 (d) | Pyridine H | |
| ~6.3 (d) | Pyridine H | |
| ~4.6 (broad s) | -NH₂ | |
| ~2.4 (s) | Pyridine -CH₃ | |
| Diethyl ethoxymethylenemalonate (DEEMM) [4] | ~7.6 (s) | Vinyl H |
| ~4.2 (q) | -OCH₂CH₃ (malonate) | |
| ~4.2 (q) | -OCH₂CH₃ (ethoxy) | |
| ~1.4 (t) | -OCH₂CH₃ (ethoxy) | |
| ~1.3 (t) | -OCH₂CH₃ (malonate) |
Impurity Removal Protocols
Method 1: Recrystallization
Recrystallization is an effective method for removing small amounts of impurities from a solid product.
Experimental Protocol:
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of DPAM.
-
Dissolution: Dissolve the crude DPAM in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Recrystallization
| Issue | Potential Cause | Recommended Solution |
| Product does not crystallize | Too much solvent was used. | Evaporate some of the solvent and try to recrystallize again. |
| The cooling process was too rapid. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| Oily product forms | The product is "oiling out" due to a high concentration of impurities. | Purify the crude product by column chromatography before attempting recrystallization. |
| Low recovery of crystals | The product is too soluble in the chosen solvent system. | Try a different solvent system or use a smaller proportion of the more solubilizing solvent (ethanol). |
| Too much solvent was used for washing the crystals. | Use a minimal amount of ice-cold solvent for washing. |
Method 2: Column Chromatography
Column chromatography is ideal for separating DPAM from significant amounts of impurities, especially unreacted starting materials.
Experimental Protocol:
-
Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is an effective eluent system. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
-
Sample Preparation: Dissolve the crude DPAM in a minimal amount of dichloromethane or the initial mobile phase.
-
Column Packing: Pack the column with silica gel slurried in the initial mobile phase.
-
Loading: Carefully load the sample onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the percentage of ethyl acetate to elute the DPAM.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Poor separation of spots | The mobile phase is too polar or not polar enough. | Optimize the mobile phase system using TLC before running the column. |
| Product elutes too quickly | The mobile phase is too polar. | Start with a less polar mobile phase (lower percentage of ethyl acetate). |
| Product does not elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Streaking of spots on TLC | The compound may be interacting too strongly with the silica gel. | Add a small amount of triethylamine (0.1-1%) to the mobile phase to reduce streaking of the basic DPAM. |
| Low recovery from the column | The product may have degraded on the silica gel. | Deactivate the silica gel with a small amount of water or triethylamine before packing the column. |
Visualizing Experimental Workflows
Caption: A general workflow for the purification and analysis of DPAM.
Troubleshooting Logic
Caption: A troubleshooting decision tree for common issues with DPAM.
References
- 1. Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate | C14H18N2O4 | CID 83264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]
- 3. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl ethoxymethylenemalonate (87-13-8) 1H NMR [m.chemicalbook.com]
Technical Support Center: Diethyl (6-methyl-2-pyridylaminomethylene)malonate
This technical support center provides guidance on the stability and storage of Diethyl (6-methyl-2-pyridylaminomethylene)malonate, along with troubleshooting for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For optimal shelf-life, storage at 2-8°C is advisable.
Q2: What is the expected shelf-life of this compound?
A2: When stored under the recommended conditions, this compound is expected to be stable for several months. However, for critical applications, it is advisable to re-analyze the purity of the compound if it has been stored for an extended period.
Q3: What are the potential degradation pathways for this molecule?
A3: The primary degradation pathways for this compound are likely to be hydrolysis of the ester groups and cleavage of the enamine functionality. The enamine is susceptible to hydrolysis, especially under acidic conditions, which can lead to the formation of diethyl malonate and 2-amino-6-methylpyridine. The diethyl ester groups can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions.
Q4: How can I assess the purity of my sample of this compound?
A4: The purity of the compound can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2] HPLC is particularly useful for quantifying the purity and detecting any degradation products.[1]
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or low yield. | Degradation of the compound. | Assess the purity of the starting material using HPLC or NMR. If degradation is confirmed, use a fresh batch of the compound. Ensure all solvents and reagents are anhydrous and of high purity. |
| Appearance of new, unidentified peaks in HPLC analysis of a reaction mixture. | Formation of degradation products. | The primary degradation products are likely diethyl malonate and 2-amino-6-methylpyridine due to hydrolysis of the enamine. Co-inject commercially available standards of these compounds to confirm their identity. |
| The compound has changed in appearance (e.g., color change, clumping). | Exposure to moisture or air. | This may indicate hydrolysis or oxidation. It is recommended to discard the material and use a fresh, properly stored sample. |
| Inconsistent results between different batches of the compound. | Variation in purity or presence of impurities. | Qualify each new batch of the compound by analytical methods (HPLC, NMR) to ensure it meets the required purity specifications before use in experiments. |
Stability and Storage Data
Table 1: Recommended Storage Conditions
| Parameter | Recommendation |
| Temperature | 2-8°C (Refrigerated) |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) is preferable for long-term storage. |
| Light | Protect from light; store in an amber vial or dark place. |
| Moisture | Store in a tightly sealed container in a desiccator. |
Table 2: Illustrative Purity Data from a Stability Study (Hypothetical)
This table provides a hypothetical example of data that could be generated from a stability study.
| Storage Condition | Time Point | Purity (%) by HPLC | Major Degradation Product (%) |
| 2-8°C, Dark, Dry | 0 months | 99.5 | Not Detected |
| 6 months | 99.2 | 0.2 (Diethyl malonate) | |
| 12 months | 98.9 | 0.4 (Diethyl malonate) | |
| 25°C, Ambient Light, Ambient Humidity | 0 months | 99.5 | Not Detected |
| 1 month | 97.1 | 1.5 (Diethyl malonate), 0.8 (2-amino-6-methylpyridine) | |
| 3 months | 94.3 | 3.2 (Diethyl malonate), 1.9 (2-amino-6-methylpyridine) |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
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Instrumentation: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a final concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and assess the stability-indicating nature of the analytical method.
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Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M hydrochloric acid and heat at 60°C for 24 hours.
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Base Hydrolysis: Dissolve the compound in a solution of 0.1 M sodium hydroxide and keep at room temperature for 8 hours.
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Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
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Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.
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Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp) for a defined period.
For each condition, a control sample should be prepared and stored under normal conditions. All samples should be analyzed by HPLC to determine the extent of degradation and identify any new peaks.
Visualizations
References
Overcoming poor solubility of Diethyl (6-methyl-2-pyridylaminomethylene)malonate in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl (6-methyl-2-pyridylaminomethylene)malonate (DMAM). The information provided addresses common challenges, particularly those related to the compound's poor solubility in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMAM)?
A1: this compound is a chemical intermediate often used in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. It serves as a precursor in the synthesis of substituted quinoline carboxyguanidines, which have shown potential as antidiabetic agents.
Q2: What are the common solvents for dissolving DMAM at room temperature?
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N,N-Dimethylformamide (DMF)
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N-Methyl-2-pyrrolidone (NMP)
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Dimethyl sulfoxide (DMSO)
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Methanol
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Ethanol
Non-polar solvents such as hexanes and cyclohexane are generally poor solvents for this class of compounds at room temperature.
Q3: My DMAM has a yellowish or brownish tint. Is it still usable?
A3: A slight coloration is not uncommon for aminopyridine derivatives, which can oxidize over time. However, a significant change in color may indicate impurity. It is recommended to assess the purity by techniques like TLC or NMR before use. If impurities are suspected, recrystallization may be necessary.
Troubleshooting Guides
Issue 1: Poor Solubility of DMAM in the Reaction Solvent
Symptoms:
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DMAM does not fully dissolve in the chosen reaction solvent, even with heating and stirring.
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The reaction mixture is a suspension or slurry, leading to incomplete or slow reaction progress.
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Inconsistent reaction outcomes and yields.
Possible Causes:
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Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for dissolving DMAM.
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Low Temperature: The solubility of DMAM may be significantly lower at ambient or sub-ambient temperatures.
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High Concentration: The concentration of DMAM in the reaction mixture may exceed its solubility limit in the chosen solvent.
Solutions:
| Strategy | Description | Experimental Protocol |
| Solvent Screening | Test the solubility of a small amount of DMAM in a range of solvents to identify an optimal one for your reaction. | 1. Place a small, known amount of DMAM (e.g., 10 mg) into several vials. 2. Add a measured volume (e.g., 0.5 mL) of different solvents (e.g., DMF, NMP, DMSO, Ethanol, Acetonitrile, Toluene) to each vial. 3. Stir or sonicate at room temperature and observe the solubility. 4. If the compound does not dissolve, gently heat the vial and observe any changes. |
| Use of a Co-Solvent | Introduce a small amount of a good solvent for DMAM (e.g., DMF or DMSO) to the main reaction solvent to increase the overall solvating power of the mixture. | 1. Dissolve DMAM in a minimal amount of the co-solvent (e.g., DMF). 2. Slowly add this solution to the primary reaction solvent containing the other reagents. 3. Monitor for any precipitation. |
| Elevated Temperature | Many reactions can be performed at higher temperatures to increase the solubility of the reactants. | 1. Choose a solvent with a boiling point appropriate for the desired reaction temperature. 2. Gradually heat the reaction mixture while stirring until DMAM dissolves. 3. Monitor the reaction progress by TLC or other analytical methods. |
Solubility of 2-Aminopyridine (A Structural Analog of DMAM) in Various Solvents at 298.15 K
| Solvent | Molar Fraction Solubility (10³x₁) |
| N-Methyl-2-pyrrolidone (NMP) | 598.21 |
| N,N-Dimethylformamide (DMF) | 560.14 |
| Methanol | 401.53 |
| Ethanol | 315.78 |
| n-Propanol | 258.46 |
| n-Butanol | 201.17 |
| Isopropanol | 179.85 |
| Isobutanol | 150.23 |
| Acetonitrile | 135.69 |
| n-Propyl Acetate | 195.12 |
| Amyl Acetate | 180.47 |
| n-Hexane | 18.23 |
| Cyclohexane | 15.11 |
This table provides a qualitative guide for solvent selection for DMAM based on data for a similar compound.
Issue 2: Product Precipitation During Reaction Work-up
Symptoms:
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The desired product crashes out of solution upon cooling or addition of an anti-solvent.
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Difficulty in isolating the product due to the formation of an oil or an unfilterable solid.
Possible Causes:
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High Product Concentration: The product may be highly concentrated in the reaction mixture and supersaturated upon cooling.
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Rapid Cooling: Fast cooling can lead to the formation of fine, poorly filterable crystals or an amorphous solid.
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Inappropriate Anti-Solvent: The anti-solvent added may be too non-polar, causing the product to precipitate too quickly.
Solutions:
| Strategy | Description | Experimental Protocol |
| Controlled Cooling | Allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice bath to promote the formation of larger, more easily filterable crystals. | 1. After the reaction is complete, remove the heat source and allow the flask to cool to room temperature undisturbed. 2. Once at room temperature, place the flask in an ice-water bath for 30-60 minutes. 3. Collect the precipitated solid by filtration. |
| Gradual Addition of Anti-Solvent | Add a less polar solvent (anti-solvent) dropwise to the reaction mixture at room temperature or an elevated temperature to induce gradual crystallization. | 1. To the stirred reaction solution, add the anti-solvent (e.g., water, hexanes) slowly using a dropping funnel. 2. Monitor for the first sign of persistent cloudiness. 3. If precipitation is rapid, warm the mixture slightly to redissolve the solid and then allow it to cool slowly. |
| Recrystallization | Purify the crude product by dissolving it in a minimal amount of a hot solvent in which it is highly soluble and then allowing it to crystallize upon cooling. | 1. Choose a suitable recrystallization solvent or solvent pair (e.g., ethanol/water, toluene/hexane). 2. Dissolve the crude product in the minimum amount of the hot solvent. 3. If the solution is colored, you may add activated charcoal and filter hot. 4. Allow the filtrate to cool slowly to induce crystallization. 5. Collect the crystals by filtration and wash with a small amount of cold solvent. |
Experimental Protocols
Synthesis of this compound (DMAM)
This reaction is a variation of the Gould-Jacobs reaction.
Reactants:
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2-Amino-6-methylpyridine
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Diethyl 2-(ethoxymethylene)malonate
Procedure:
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In a round-bottom flask, combine 2-amino-6-methylpyridine (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).
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Heat the mixture, with stirring, at 110-120 °C for 2-3 hours. The reaction can often be run neat (without solvent).
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture can be cooled. The product may solidify or become a thick oil upon cooling.
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The crude product can be purified by recrystallization. A common solvent system for similar compounds is ethanol or acetonitrile. For instance, washing the crude solid with ice-cold acetonitrile can be an effective purification step, suggesting limited solubility at low temperatures.
Thermal Cyclization of DMAM
This procedure is a common subsequent step after the synthesis of DMAM to form a tricyclic quinoline derivative.
Reactants:
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This compound (DMAM)
Procedure:
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Place DMAM in a high-boiling point solvent such as Dowtherm A or diphenyl ether. The high temperature is necessary to overcome the activation energy for the cyclization.
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Heat the mixture to reflux (typically >250 °C) for a specified period (e.g., 30 minutes to a few hours).
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Monitor the reaction by TLC.
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After cooling, the product often precipitates from the reaction mixture.
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The solid product can be collected by filtration and washed with a non-polar solvent like hexanes to remove the high-boiling solvent.
Visualizations
Caption: Experimental workflow for the synthesis and subsequent cyclization of DMAM.
Caption: Troubleshooting logic for addressing poor solubility of DMAM in reactions.
Technical Support Center: Diethyl (6-methyl-2-pyridylaminomethylene)malonate in Synthetic Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Diethyl (6-methyl-2-pyridylaminomethylene)malonate. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental work, with a focus on catalyst selection and reaction optimization for the synthesis of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a versatile precursor primarily used in the synthesis of quinoline derivatives. It is a key intermediate in the Gould-Jacobs reaction, which involves the thermal or acid-catalyzed cyclization to form 4-hydroxyquinoline structures. These quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds.
Q2: What type of catalysts are typically used for reactions involving this compound?
The most common reaction is an intramolecular cyclization (the Gould-Jacobs reaction) to form a quinoline ring system. This reaction is often carried out at high temperatures without a catalyst. However, acid catalysts such as polyphosphoric acid (PPA) or Dowex resins can be employed to facilitate the cyclization at lower temperatures. For related synthetic transformations involving similar malonate derivatives, Lewis acids like Zinc Chloride (ZnCl₂) and Iron(III) Chloride (FeCl₃) have been reported to catalyze their formation.[1] For intermolecular cross-coupling reactions of the parent diethyl malonate, copper and palladium-based catalysts are often used.
Q3: Are there catalyst-free methods for the cyclization of this compound?
Yes, the cyclization to form the corresponding quinoline is frequently achieved through thermal methods. Heating the compound in a high-boiling point solvent, such as diphenyl ether, is a common catalyst-free approach. Microwave-assisted synthesis has also emerged as an efficient, solvent-free, and catalyst-free alternative that can significantly reduce reaction times.[1]
Q4: What are the expected products from the cyclization of this compound?
The intramolecular cyclization of this compound typically yields ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. This occurs through a concerted reaction involving the loss of ethanol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion to the cyclized quinoline product | Reaction temperature is too low for thermal cyclization. | Increase the reaction temperature. If using a high-boiling solvent like diphenyl ether, ensure the temperature is maintained near its boiling point. For microwave-assisted synthesis, increase the temperature setpoint. |
| Inefficient heat transfer in a conventional heating setup. | Use a high-boiling point, thermally stable solvent to ensure uniform heating. Consider switching to a microwave reactor for more efficient and rapid heating. | |
| Insufficient reaction time. | Increase the reaction time and monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS. | |
| Formation of side products or decomposition | Reaction temperature is too high, leading to charring or undesired side reactions. | Optimize the reaction temperature. If using a catalyst, a lower temperature may be sufficient. If running a thermal reaction, carefully control the temperature to avoid overheating. |
| Presence of impurities in the starting material. | Purify the this compound before use. Impurities can interfere with the cyclization reaction. | |
| Difficulty in product isolation and purification | The product is highly soluble in the reaction solvent. | After cooling, try to precipitate the product by adding a non-polar solvent. If the product remains in solution, perform a solvent extraction followed by column chromatography. |
| The product co-elutes with starting material or impurities during chromatography. | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. |
Experimental Protocols
Protocol 1: Thermal Cyclization of this compound
Objective: To synthesize ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate via thermal cyclization.
Materials:
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This compound
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Diphenyl ether
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Hexane
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Round-bottom flask with a reflux condenser
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Heating mantle
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Magnetic stirrer
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Filtration apparatus
Procedure:
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In a round-bottom flask, add this compound (1 equivalent).
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Add a sufficient volume of diphenyl ether to dissolve the starting material at elevated temperature.
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Heat the mixture to reflux (approximately 250-260 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Upon cooling, the product should precipitate out of the solution.
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Add hexane to the mixture to further facilitate precipitation and to wash away the diphenyl ether.
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Collect the solid product by vacuum filtration.
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Wash the collected solid with additional hexane to remove any residual diphenyl ether.
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Dry the product under vacuum to obtain the final ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
Protocol 2: Microwave-Assisted Synthesis of Diethyl 2-((arylamino)methylene)malonates (General Procedure)
This protocol is for a related class of compounds and can be adapted.
Objective: To synthesize Diethyl 2-((arylamino)methylene)malonates using a microwave-assisted, solvent-free method.[1]
Materials:
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Diethyl ethoxymethylenemalonate (DEEMM)
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Substituted aniline (e.g., 2-amino-6-methylpyridine to form the target compound)
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Microwave reactor vials
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Microwave synthesizer
Procedure:
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In a microwave reactor vial, add diethyl ethoxymethylenemalonate (1.0 mmol) and the primary amine (0.5 mmol).[1]
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Seal the vial and stir the mixture at room temperature for 1 hour to ensure proper mixing.[1]
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Place the reaction vial in the microwave synthesizer and heat to 150 °C for 30 minutes.[1]
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After the reaction is complete, cool the vial to room temperature.
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The resulting product can be purified by column chromatography if necessary.
Visualizations
References
Analytical methods for monitoring the progress of reactions with Diethyl (6-methyl-2-pyridylaminomethylene)malonate
This technical support center is designed for researchers, scientists, and drug development professionals working with Diethyl (6-methyl-2-pyridylaminomethylene)malonate. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimental procedures.
Analytical Methods for Reaction Monitoring
Monitoring the conversion of starting materials to this compound is critical for reaction optimization and ensuring product quality. The primary analytical techniques suitable for this purpose are Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). A qualitative assessment can also be quickly performed using Thin-Layer Chromatography (TLC).
Table 1: Comparison of Recommended Analytical Methods
| Method | Principle | Pros | Cons |
| qNMR | Measures the concentration of substances by comparing the integral of a specific resonance signal of the analyte to that of a known internal standard. | Provides structural information, is a primary ratio method, requires minimal sample preparation, and can be non-destructive. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
| HPLC | Separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. | High sensitivity and resolution, suitable for non-volatile and thermally sensitive compounds. | Requires method development (column, mobile phase selection), and pure analytical standards for calibration. |
| GC-MS | Separates volatile components based on their partitioning between a stationary phase and a carrier gas, followed by mass-based detection and identification. | Excellent separation efficiency and sensitivity, provides structural information from mass spectra. | Requires compounds to be volatile and thermally stable, potential for on-column degradation of sensitive molecules. |
| TLC | A qualitative method that separates components on a thin layer of adsorbent material based on polarity. | Fast, simple, and inexpensive for a quick check of reaction completion and spotting of byproducts. | Not quantitative, lower resolution compared to HPLC or GC. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered during the synthesis and monitoring of this compound.
Synthesis & Reaction Progress
Q1: My reaction seems to be stalled or is showing low conversion. What are the common causes?
A1: Low conversion in the synthesis of this compound, typically formed via a condensation reaction between 2-amino-6-methylpyridine and an activated malonate like Diethyl ethoxymethylenemalonate (DEEMM), can stem from several factors:
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Insufficient Heat: This reaction, a variation of the Gould-Jacobs reaction, often requires elevated temperatures to drive the cyclization and formation of the final product. If the reaction is conducted at too low a temperature, it may stall after the initial formation of the intermediate.
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Reagent Quality: Ensure the 2-amino-6-methylpyridine is pure and the DEEMM has not hydrolyzed. DEEMM is sensitive to moisture and can break down, reducing its effectiveness.
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Catalyst Issues: If a catalyst is used, ensure it is active and used in the correct stoichiometric amount.
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Solvent Purity: The presence of water in the solvent can inhibit the reaction. Using anhydrous solvents is recommended.
Q2: I am observing an unexpected side product in my reaction mixture. What could it be?
A2: A common side product in reactions involving DEEMM is the formation of a di-substituted malonate or byproducts from the hydrolysis of DEEMM. If the reaction conditions are not carefully controlled, self-condensation of the malonate starting material can also occur. Analysis by GC-MS can help identify the mass of the impurity, aiding in its structural elucidation.
Q3: How can I effectively remove the ethanol byproduct to drive the reaction forward?
A3: The condensation reaction often produces ethanol as a byproduct. Its removal can shift the equilibrium towards the product. This can be achieved by:
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Performing the reaction at a temperature above the boiling point of ethanol.
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Using a Dean-Stark apparatus if the solvent forms an azeotrope with ethanol.
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Conducting the reaction under a gentle stream of an inert gas like nitrogen to carry away volatile byproducts.
Analytical & Monitoring Issues
Q4: When using qNMR, which peaks should I use for quantification?
A4: For accurate quantification, select well-resolved singlet peaks that are unique to the starting material and the product.
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2-amino-6-methylpyridine (Starting Material): The methyl protons are a good candidate.
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This compound (Product): The vinyl proton (=CH) signal is typically a sharp singlet in a region of the spectrum with few other signals, making it ideal for integration.
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Internal Standard: Choose a standard with a sharp singlet that does not overlap with any reactant or product signals, for example, 1,3,5-trimethoxybenzene.
Q5: My HPLC peaks for the reactants and product are broad or tailing. How can I improve the peak shape?
A5: Peak broadening or tailing in HPLC can be due to several factors:
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Column Choice: Ensure you are using a suitable column, typically a C18 column for reversed-phase chromatography.
-
Mobile Phase pH: The pyridyl nitrogen in your product and starting material is basic. Controlling the pH of the mobile phase with a buffer (e.g., ammonium formate) can ensure a consistent ionization state and improve peak shape.
-
Flow Rate: Optimizing the flow rate can also enhance peak resolution.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
Q6: I am not seeing my product when analyzing by GC-MS. What could be the problem?
A6: this compound has a relatively high molecular weight and may have limited volatility.
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Inlet Temperature: Ensure the GC inlet temperature is high enough to volatilize the compound without causing degradation.
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Column Temperature Program: A temperature ramp may be necessary to elute the compound from the GC column.
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Derivatization: If the compound is not sufficiently volatile or is prone to degradation, derivatization to a more volatile species may be required, though this adds complexity to the analysis.
Experimental Protocols
Protocol 1: Reaction Monitoring by Quantitative ¹H NMR (qNMR)
This protocol provides a method to determine the relative concentrations of the starting material (2-amino-6-methylpyridine) and the product (this compound) in a reaction mixture.
1. Sample Preparation:
- Accurately weigh a known mass of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene, ~5-10 mg) into an NMR tube.
- Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.
- Add the aliquot to the NMR tube containing the internal standard.
- Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and mix thoroughly.
2. NMR Acquisition Parameters:
- Use a spectrometer of 400 MHz or higher.
- Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. A D1 of 30 seconds is generally a safe starting point.
- Acquire the spectrum with a 90° pulse angle.
- Collect a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
3. Data Processing and Analysis:
- Apply Fourier transform and phase correction to the acquired FID.
- Carefully perform baseline correction across the entire spectrum.
- Integrate the following signals:
- Internal Standard: The aromatic protons of 1,3,5-trimethoxybenzene.
- Product: The vinyl proton (=CH).
- Starting Material: The methyl protons of 2-amino-6-methylpyridine.
- Calculate the molar ratio of product to starting material relative to the known amount of the internal standard.
Protocol 2: Reaction Monitoring by HPLC
This protocol outlines a general reversed-phase HPLC method for monitoring the reaction. Method optimization will be required for specific instrumentation.
1. Instrumentation and Columns:
- HPLC system with a UV detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
- Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more nonpolar product. A starting point could be 95:5 (A:B) ramping to 5:95 (A:B) over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Monitor at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 280 nm).
3. Sample Preparation:
- At each time point, quench a small aliquot of the reaction mixture in a known volume of mobile phase or a suitable solvent (e.g., acetonitrile).
- Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
- Inject the prepared sample.
- Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. For quantitative results, a calibration curve with pure standards is required.
Visualizations
Validation & Comparative
A Comparative Guide to the Synthesis of Diethyl (6-methyl-2-pyridylaminomethylene)malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthesis routes for Diethyl (6-methyl-2-pyridylaminomethylene)malonate, a valuable intermediate in pharmaceutical development. The comparison focuses on a conventional thermal condensation method and a modern microwave-assisted approach, offering insights into their respective efficiencies and procedural requirements.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Conventional Thermal Condensation | Route 2: Microwave-Assisted Synthesis |
| Starting Materials | 2-Amino-6-methylpyridine, Diethyl ethoxymethylenemalonate (DEEMM) | 2-Amino-6-methylpyridine, Diethyl ethoxymethylenemalonate (DEEMM) |
| Solvent | Toluene or similar high-boiling point solvent | Solvent-free |
| Reaction Time | 1 - 6 hours | 30 minutes |
| Temperature | 100 - 160 °C (Reflux) | 150 °C |
| Yield | Good (Typically 70-85% for analogous compounds) | High (Reported as >78% for analogous compounds)[1] |
| Energy Consumption | Higher due to prolonged heating | Lower due to shorter reaction time |
| Environmental Impact | Use of organic solvents | More environmentally friendly (solvent-free) |
Synthesis Pathways Overview
The synthesis of this compound is most commonly achieved through the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate (DEEMM). This reaction is analogous to the first step of the well-established Gould-Jacobs reaction for quinoline synthesis.
Caption: Overview of the two primary synthesis routes.
Route 1: Conventional Thermal Condensation
This classical approach involves the direct condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate in a high-boiling point solvent.
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-methylpyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 to 1.1 equivalents).
-
Solvent Addition: Add a suitable high-boiling point solvent, such as toluene or diphenyl ether, to the flask.
-
Heating: Heat the reaction mixture to reflux (typically between 100-160 °C, depending on the solvent) and maintain for 1 to 6 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield this compound.
Caption: Workflow for Conventional Thermal Condensation.
Route 2: Microwave-Assisted Synthesis
This modern approach offers a significant reduction in reaction time and is considered a more environmentally friendly "green" chemistry method due to the absence of solvents.
Experimental Protocol
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine 2-amino-6-methylpyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture at 150 °C for 30 minutes.
-
Monitoring: The reaction is typically driven to completion under these conditions.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. The resulting product is often a solid or a viscous oil.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford the pure this compound. For analogous compounds, this method has been reported to produce high yields (>78%).[1]
Caption: Workflow for Microwave-Assisted Synthesis.
Conclusion
Both the conventional thermal condensation and the microwave-assisted synthesis are viable routes for producing this compound. The choice of method will likely depend on the available equipment and the desired scale of the reaction.
The microwave-assisted synthesis offers significant advantages in terms of reaction speed, energy efficiency, and environmental friendliness . For laboratories equipped with microwave reactors, this method is highly recommended for its efficiency.
The conventional thermal condensation remains a robust and accessible method that does not require specialized equipment beyond standard laboratory glassware. While it is more time and energy-intensive, it can be readily implemented in most organic synthesis laboratories.
For drug development professionals and researchers, the high-throughput potential and green chemistry aspects of the microwave-assisted route make it a particularly attractive option for the rapid synthesis of compound libraries and for process optimization.
References
A Comparative Guide to Alternatives for Diethyl (6-methyl-2-pyridylaminomethylene)malonate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative reagents to Diethyl (6-methyl-2-pyridylaminomethylene)malonate, a key intermediate in the synthesis of quinolone and naphthyridine derivatives. The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[1][2] The selection of the appropriate malonate-derived building block is critical for optimizing reaction efficiency, yield, and overall cost-effectiveness. This document evaluates common alternatives, presenting supporting experimental data, detailed protocols, and mechanistic diagrams to inform reagent selection in a research and development setting.
Overview of the Core Synthesis: The Gould-Jacobs Reaction
This compound is an enamine-type intermediate typically formed from the condensation of an aminopyridine with an electrophilic three-carbon building block. Its primary application is in the Gould-Jacobs reaction to synthesize 4-hydroxyquinoline and related fused heterocyclic systems.[3] The reaction proceeds in two key stages:
-
Condensation: An aniline or amino-heterocycle reacts with a malonate derivative to form an anilidomethylenemalonate intermediate. This compound is such an intermediate.
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization to form the quinolone ring system.[1][4]
The choice of reagent primarily affects the first stage of this process and the conditions required for the second.
Key Alternative Reagents
The primary alternative to using a pre-formed intermediate like this compound is to generate it in situ or to use other activated malonic acid derivatives.
-
Diethyl Ethoxymethylenemalonate (DEEM): This is the most common and direct alternative. It reacts with anilines or amino-heterocycles to form the necessary intermediate in situ before thermal cyclization.[2][3] This approach combines the condensation and cyclization steps into a one-pot procedure.
-
Other Dialkyl Malonates (e.g., Diethyl Malonate): In some cases, unsubstituted diethyl malonate can be used, though it is generally less reactive and requires higher temperatures or specific catalysts to drive the initial condensation.[5][6]
-
Highly Reactive Malonate Derivatives: For less reactive anilines or to achieve cyclization under milder conditions, more electrophilic reagents are employed. These are often more expensive and may have handling or stability issues.
-
β-Ketoesters (e.g., Ethyl Acetoacetate): While not direct replacements in the Gould-Jacobs pathway, β-ketoesters are used in the related Conrad-Limpach synthesis to produce 2-quinolone or 4-quinolone isomers, depending on the reaction conditions.[7]
Comparative Performance Data
The selection of a reagent significantly impacts reaction conditions and yields. The following table summarizes quantitative data from various sources for the synthesis of quinolone derivatives.
| Reagent/Method | Starting Materials | Key Conditions | Time | Yield (%) | Reference(s) |
| Diethyl Ethoxymethylenemalonate (DEEM) | Aniline, DEEM | Thermal: High-boiling solvent (e.g., Diphenyl ether), ~250 °C | 1-2 h | High (often >90%) | [2] |
| Diethyl Ethoxymethylenemalonate (DEEM) | p-substituted anilines, DEEM | Microwave: 80 °C, Diphenyl ether | Not specified | Very good to excellent | [8] |
| Diethyl Ethoxymethylenemalonate (DEEM) | Aniline, DEEM | Microwave: 300 °C (neat) | 10 min | 86% | [1] |
| Bis(2,4-dichlorophenyl) Malonate | 1,2,3,4-Tetrahydrocarbazol-1-amine derivative | Thermal fusion, 250 °C | Not specified | ~30% | [5][6] |
| Diethyl Malonate (unsubstituted) | 1,2,3,4-Tetrahydrocarbazol-1-amine derivative | Thermal fusion, >250 °C | Not specified | < 5% | [5][6] |
| Ethyl Acetoacetate (Conrad-Limpach) | Electron-rich anilines, Ethyl Acetoacetate | Microwave: Diphenyl ether, Reflux | Not specified | Good | [8] |
Note: Yields are highly substrate-dependent. The data represents examples from the literature and should be considered illustrative.
Experimental Protocols
Protocol 1: Classical Thermal Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Derivative
This protocol is adapted from the classical high-temperature method.[1][2]
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and Diethyl Ethoxymethylenemalonate (DEEM) (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC.
-
Solvent Addition: After cooling, add a high-boiling inert solvent such as diphenyl ether.
-
Cyclization: Heat the reaction mixture to approximately 250 °C. The product will often precipitate from the hot solution. Maintain this temperature until the reaction is complete (typically 30-60 minutes), as monitored by TLC.
-
Isolation: Cool the mixture to room temperature. The solid product is collected by filtration.
-
Purification: Wash the filtered solid with a suitable solvent (e.g., ethanol or acetone) to remove residual diphenyl ether. Further purification can be achieved by recrystallization.
Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis
This protocol is based on modern, efficient microwave-assisted methods which significantly reduce reaction times.[1]
-
Reaction Setup: In a 2.5 mL microwave vial, add the aniline (e.g., 2.0 mmol) and an excess of Diethyl Ethoxymethylenemalonate (DEEM) (e.g., 6.0 mmol). The excess DEEM can serve as both reagent and solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the target temperature (e.g., 250-300 °C) and hold for the specified time (e.g., 10-20 minutes). Caution: The reaction is performed under high pressure and temperature.
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid product and wash it with a cold solvent such as acetonitrile to remove unreacted DEEM and byproducts.
Mechanistic Pathways and Workflows
Diagrams are crucial for visualizing reaction pathways and experimental logic.
Caption: The Gould-Jacobs pathway for naphthyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. wikiwand.com [wikiwand.com]
- 5. mdpi.com [mdpi.com]
- 6. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
A Comparative Analysis of the Biological Activity of Diethyl (6-methyl-2-pyridylaminomethylene)malonate and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Diethyl (6-methyl-2-pyridylaminomethylene)malonate (DEMM) and similar compounds, drawing on available experimental data to illuminate potential therapeutic applications. While direct biological data for DEMM is limited in publicly accessible literature, this analysis synthesizes findings from structurally related molecules to infer its potential anticancer and antifungal properties.
Core Structures Under Investigation
The compounds discussed herein share a common scaffold: a substituted aminomethylene)malonate. The core structure of interest is this compound, which features a 6-methyl-2-pyridyl group attached to the nitrogen of the aminomethylene malonate backbone. Its biological activity is compared with that of related arylaminomethylene)malonates and other substituted pyridine derivatives.
Comparative Biological Activity
The biological potential of this compound can be extrapolated by examining the activities of its constituent molecular fragments and closely related compounds.
Antifungal Activity
Studies on Diethyl 2-((arylamino)methylene)malonates (DAMMs), which are structurally analogous to DEMM, have demonstrated notable antifungal activity against the plant pathogen Fusarium oxysporum. The substitution pattern on the aryl ring significantly influences the antifungal potency. While direct data for the pyridyl-substituted DEMM is not available, the data from aryl-substituted analogs suggest that the electronic and steric properties of the substituent are crucial for activity. For instance, compounds with an ortho-nitro-substituted or a non-substituted aromatic ring have shown promising mycelial growth inhibition at nanomolar concentrations.
A series of 2-amino-5-substituted pyridine derivatives has also been evaluated for antifungal activity against various phytopathogenic fungi. The position of substituents on the pyridine ring was found to be a key determinant of fungicidal efficacy, with substitution at the 4-position showing notable activity.
Anticancer Activity
A broad range of pyridine derivatives has been investigated for antiproliferative activity against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis. Specific targets include cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). For example, a series of novel 2-amino-pyridine derivatives demonstrated potent inhibitory activity against CDK8, a key regulator of transcription in colon cancer. While specific IC50 values for DEMM are not reported, the collective data on pyridine-containing compounds suggest that this structural motif is a promising pharmacophore for the development of novel anticancer agents. Structure-activity relationship (SAR) studies on pyridine derivatives have indicated that the presence and position of substituents like methoxy, hydroxyl, and amino groups can enhance antiproliferative activity.
Data Presentation
The following tables summarize the quantitative data on the biological activity of compounds structurally related to this compound.
Table 1: Antifungal Activity of Diethyl 2-((arylamino)methylene)malonates (DAMMs) against Fusarium oxysporum
| Compound ID | Aryl Substituent | IC50 (µM)[1] |
| 1 | 4-chlorophenyl | 0.80 |
| 2 | 2-nitrophenyl | 0.32 |
| 3 | 4-methylphenyl | 35 |
| 4 | 4-methoxyphenyl | 2.5 |
| 5 | phenyl | 0.013 |
Table 2: Antifungal Activity of 2-Amino-5-substituted Pyridine Derivatives
| Compound ID | Substituent(s) | Fungus | ED50 (µg/mL)[2][3] |
| 1a | Unsubstituted | Alternaria tennis | 230 |
| Fusarium oxysporum | 340 | ||
| Botryodiplodia spp. | 520 | ||
| Helminthosporium turcicum | 590 | ||
| Fusarium moniliforme | >800 | ||
| 1b | 3-methyl | - | Improved fungitoxicity over 1a |
| 1c | 5-benzotriazol-1-ylmethyl | Botryodiplodia sp. | 190 |
| Alternaria tennis | 150 | ||
| Helminthosporium turcicum | 350 | ||
| Fusarium oxysporium | 250 | ||
| Fusarium moniliforme | 520 | ||
| 3 | Thiophenol at amino group | - | Strongest fungicidal activity in the series |
| 4 | N-(benzotriazol-1-ylmethyl) | - | Better fungicidal activity than 1c |
Table 3: Antiproliferative Activity of Selected Pyridine Derivatives against Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (nM) |
| 8e | 2-Aminopyridine-based CDK9/HDAC1 dual inhibitor | MV-4-11 (Leukemia) | CDK9: 88.4, HDAC1: 168.9[4] |
| 9e | 2-Aminopyridine-based FLT3/HDAC dual inhibitor | MV-4-11 (Leukemia) | FLT3: 30.4, HDAC1: 52.4, HDAC3: 14.7[4] |
| 29 | 2-Amino-pyridine derivative (CDK8 inhibitor) | HCT-116 (Colon) | 46[5] |
Experimental Protocols
Antifungal Activity Assay (Mycelial Growth Inhibition)[1]
-
Culture Medium: Potato Dextrose Agar (PDA) is prepared and sterilized.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.
-
Assay Plate Preparation: An appropriate volume of each compound dilution is mixed with the molten PDA and poured into Petri dishes.
-
Inoculation: A mycelial plug from a fresh culture of the test fungus (Fusarium oxysporum) is placed in the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 28°C) for a specified period.
-
Data Collection: The diameter of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated relative to a control (without the test compound).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
MTT Assay for Antiproliferative Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Mandatory Visualization
Caption: Workflow for Antifungal and Antiproliferative Assays.
Caption: Potential Signaling Pathways Targeted by Pyridine Derivatives.
Conclusion
While direct experimental evidence for the biological activity of this compound is not yet prevalent in the literature, a comparative analysis of structurally similar compounds provides a strong rationale for its investigation as a potential antifungal and anticancer agent. The available data on Diethyl 2-((arylamino)methylene)malonates and other pyridine derivatives highlight the importance of the substituted amino and pyridine moieties for biological activity. Further research is warranted to synthesize and evaluate DEMM to determine its specific activity profile and mechanism of action. The experimental protocols and structure-activity relationships discussed in this guide offer a foundational framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Diethyl (6-methyl-2-pyridylaminomethylene)malonate and Diethyl ethoxymethylenemalonate for Researchers in Drug Development
In the landscape of heterocyclic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. This guide provides a detailed comparative study of two key reagents: Diethyl (6-methyl-2-pyridylaminomethylene)malonate and Diethyl ethoxymethylenemalonate (DEEM). Both serve as versatile precursors in the synthesis of various bioactive compounds, particularly quinolone-type structures. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their chemical properties, synthesis, reactivity, and applications, with a focus on their utility in generating compounds with antidiabetic potential.
Physicochemical and Structural Properties
A fundamental comparison begins with the intrinsic properties of each molecule. While structurally related, the substitution of an ethoxy group in DEEM with a 6-methyl-2-pyridylamino group significantly alters the molecule's electronic and steric characteristics, influencing its reactivity and potential applications.
| Property | This compound | Diethyl ethoxymethylenemalonate (DEEM) | Reference(s) |
| Molecular Formula | C₁₄H₁₈N₂O₄ | C₁₀H₁₆O₅ | [1] |
| Molecular Weight | 278.30 g/mol | 216.23 g/mol | [1] |
| Appearance | - | Clear colorless to light yellow liquid | [2] |
| Boiling Point | - | 279-283 °C | [2] |
| Key Functional Groups | Pyridylamino, Enamine, Diethyl malonate | Ethoxy, Enol ether, Diethyl malonate |
Synthesis and Experimental Protocols
The synthesis of this compound is intrinsically linked to Diethyl ethoxymethylenemalonate, as the former is prepared from the latter. This relationship is a critical aspect of their comparison.
Synthesis of this compound
This compound is synthesized through a condensation reaction between 2-amino-6-methylpyridine and Diethyl ethoxymethylenemalonate. This reaction is analogous to the initial step of the Gould-Jacobs quinoline synthesis.
Experimental Protocol:
A mixture of 2-amino-6-methylpyridine and a slight molar excess of Diethyl ethoxymethylenemalonate is heated, typically in a solvent such as toluene or ethanol, or under solvent-free microwave-assisted conditions.[3][4] The reaction proceeds via a nucleophilic attack of the amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to yield the desired enamine product.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: The product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Synthesis of Diethyl ethoxymethylenemalonate
DEEM is typically prepared by the condensation of diethyl malonate with triethyl orthoformate, often in the presence of a catalyst like acetic anhydride or zinc chloride.[2]
Experimental Protocol:
Diethyl malonate and triethyl orthoformate are heated together, often with acetic anhydride as a dehydrating agent. The reaction involves the formation of an intermediate that subsequently eliminates ethanol to form DEEM. The product is typically purified by fractional distillation under reduced pressure.
Comparative Reactivity in Heterocyclic Synthesis
The primary application for both compounds lies in their use as precursors for heterocyclic systems. Their reactivity is centered around the electrophilic double bond and the malonate moiety.
Diethyl ethoxymethylenemalonate (DEEM): DEEM is a classic reagent in the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.[5] The reaction involves the initial condensation of an aniline with DEEM, followed by a thermal cyclization. The ethoxy group acts as a good leaving group in the initial condensation step.
This compound: This enamine is an intermediate in the synthesis of more complex heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones.[5] The intramolecular cyclization of this compound is a key step. The pyridyl nitrogen can act as the nucleophile in the cyclization, attacking one of the ester carbonyls.
-
Nucleophilicity: The nitrogen atom in the pyridylamino group of this compound is generally a stronger nucleophile than the aryl ring carbon in the anilino-intermediate of the Gould-Jacobs reaction. This could potentially lead to milder conditions required for the cyclization of the pyridylamino derivative.
-
Reaction Pathway: DEEM offers a more direct route to quinolones when reacted with anilines. This compound is itself a product of a reaction involving DEEM and is a more specialized reagent for accessing fused pyrimidine ring systems.
Application in the Synthesis of Bioactive Molecules: A Focus on Antidiabetic Agents
A significant area of interest for these compounds is in the development of novel therapeutics. Quinolone and related heterocyclic scaffolds derived from these malonates have shown promising activity as antidiabetic agents, primarily through the inhibition of α-glucosidase and α-amylase.[6][7]
| Bioactive Heterocycle Class | Precursor Malonate Derivative | Reported Biological Activity | Reference(s) |
| Quinolone Derivatives | Diethyl ethoxymethylenemalonate | α-Glucosidase and α-amylase inhibition, potential for repurposing as antidiabetic agents.[6][8] | [6][8] |
| Pyrido[1,2-a]pyrimidin-4-ones | This compound | SHP2 inhibition (anticancer), and by analogy to quinolones, potential for enzyme inhibition.[4] | [4] |
The inhibition of α-glucosidase and α-amylase is a key mechanism for controlling postprandial hyperglycemia in type 2 diabetes. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the gut. Their inhibition slows down carbohydrate digestion and absorption, leading to a more gradual increase in blood glucose levels after a meal.
Visualizing the Synthetic and Signaling Pathways
To better illustrate the roles of these compounds, the following diagrams outline their synthetic utility and a potential biological signaling pathway.
Caption: Synthetic pathways for DEEM and this compound and their applications.
References
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Introduction of new quinolone-2-thio-acetamide-propane hydrazide-benzimidazole derivatives as new α-glucosidase and α-amylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Glucosidase and α-Amylase Inhibitory Potentials of Quinoline–1,3,4-oxadiazole Conjugates Bearing 1,2,3-Triazole with Antioxidant Activity, Kinetic Studies, and Computational Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Analysis of Diethyl (6-methyl-2-pyridylaminomethylene)malonate by HPLC
For Researchers, Scientists, and Drug Development Professionals
The purity of Diethyl (6-methyl-2-pyridylaminomethylene)malonate, a key intermediate in the synthesis of various pharmaceutical compounds, is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for assessing the purity of this compound and identifying any potential impurities. This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound, complete with detailed experimental protocols and supporting data.
Introduction to Purity Analysis by HPLC
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds in a mixture. For a molecule like this compound, which contains both a pyridine ring and a malonate ester functional group, developing an effective HPLC method requires careful consideration of column chemistry, mobile phase composition, and potential interactions that can affect peak shape and retention.[3][4]
The primary goal of a purity analysis is to separate the main compound from any process-related impurities, degradation products, or starting materials. Common impurities in the synthesis of related malonate derivatives can include unreacted starting materials like diethyl malonate and 2-amino-6-methylpyridine, as well as byproducts from side reactions.
Comparison of HPLC Methods for Purity Analysis
This guide compares two hypothetical, yet scientifically plausible, RP-HPLC methods for the purity analysis of this compound. Method A employs a standard C18 column with a simple acidic mobile phase, a common starting point for many analyses. Method B utilizes a column with a different stationary phase (phenyl-hexyl) and a buffered mobile phase to address potential peak shape issues often associated with pyridine-containing compounds.[3]
Data Presentation: Comparative Analysis of HPLC Methods
The following table summarizes the key performance parameters of the two HPLC methods for the analysis of a hypothetical sample of this compound containing two potential impurities: 2-amino-6-methylpyridine (Impurity A) and diethyl malonate (Impurity B).
| Parameter | Method A | Method B |
| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 20 mM Potassium Phosphate (pH 6.5)B: Acetonitrile |
| Gradient | 20-80% B over 15 min | 30-70% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (Main Peak) | 10.2 min | 8.5 min |
| Retention Time (Impurity A) | 2.5 min | 3.1 min |
| Retention Time (Impurity B) | 4.1 min | 5.2 min |
| Tailing Factor (Main Peak) | 1.8 | 1.2 |
| Resolution (Main Peak/Impurity A) | > 10 | > 10 |
| Resolution (Main Peak/Impurity B) | > 10 | > 10 |
| Calculated Purity (%) | 99.5% | 99.6% |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method A: C18 with Acidic Mobile Phase
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0 20 15 80 17 80 18 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.
Method B: Phenyl-Hexyl with Buffered Mobile Phase
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH adjusted to 6.5 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0 30 15 70 17 70 18 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.
Visualizations
HPLC Purity Analysis Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of a pharmaceutical intermediate.
References
- 1. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate | 13250-95-8 [chemicalbook.com]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
X-ray Crystallography of Diethyl (6-methyl-2-pyridylaminomethylene)malonate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallography of diethyl malonate derivatives, with a focus on Diethyl (6-methyl-2-pyridylaminomethylene)malonate. Due to the current absence of publicly available crystallographic data for this compound, this guide presents data for a structurally related compound, Diethyl-(6-chloro-2-carbazolyl) methyl malonate, as an illustrative example. Furthermore, it outlines general synthetic protocols and experimental procedures for X-ray diffraction analysis applicable to this class of compounds.
Comparison of Crystallographic Data
As a direct crystallographic comparison is not yet possible, we present the data for Diethyl-(6-chloro-2-carbazolyl) methyl malonate to provide researchers with a relevant benchmark.
| Parameter | Diethyl-(6-chloro-2-carbazolyl) methyl malonate |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.3408(11) |
| b (Å) | 10.4853(12) |
| c (Å) | 11.1601(13) |
| α (°) | 113.623(6) |
| β (°) | 105.130(6) |
| γ (°) | 93.040(6) |
| Volume (ų) | 929.5(2) |
| Z | 2 |
Experimental Protocols
Synthesis of Diethyl 2-((aryl(alkyl)amino)methylene)malonates
A general and efficient method for the synthesis of diethyl 2-((aryl(alkyl)amino)methylene)malonates involves the reaction of diethyl ethoxymethylenemalonate with primary amines. This microwave-assisted, solvent-free approach offers high yields and short reaction times.
Procedure:
-
In a 5.0 mL high-pressure reaction tube, combine diethyl ethoxymethylenemalonate (1.0 mmol) and the desired primary amine (0.5 mmol).
-
Seal the tube and stir the mixture at room temperature for 1 hour to ensure thorough mixing.
-
Place the reaction mixture in a microwave synthesizer and irradiate for 30 minutes at 150 °C.
-
After cooling, the crude product can be purified by recrystallization or column chromatography.
X-ray Crystallography Experimental Protocol
The following is a general protocol for single-crystal X-ray diffraction analysis, which is a standard method for determining the three-dimensional atomic structure of a crystalline compound.
1. Crystal Selection and Mounting:
-
A suitable single crystal of the compound is selected under a microscope.
-
The crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.
2. Data Collection:
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).
-
The crystal is rotated through a series of angles, and diffraction patterns are recorded at each orientation.
3. Data Processing:
-
The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects.
-
The unit cell parameters and space group are determined from the diffraction data.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and crystallographic analysis of diethyl malonate derivatives and the logical relationship of the structural analysis.
Caption: Experimental workflow from synthesis to crystallographic analysis.
Caption: Logical relationship of the structural analysis process.
Benchmarking Synthesis Efficiency: A Comparative Guide to Diethyl (6-methyl-2-pyridylaminomethylene)malonate Production
For Immediate Release
In the competitive landscape of pharmaceutical research and drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive benchmark of synthesis methodologies for Diethyl (6-methyl-2-pyridylaminomethylene)malonate, a crucial building block in the development of various therapeutic agents. We present a detailed comparison of the well-established Gould-Jacobs reaction under both conventional and microwave-assisted conditions, alongside a promising three-component synthesis approach. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the insights needed to select the most efficient and resource-effective synthetic route.
Performance Comparison of Synthesis Methods
The selection of a synthetic strategy for this compound significantly impacts key production parameters such as reaction time, yield, and energy consumption. The following table summarizes quantitative data from established protocols to facilitate a direct comparison of the primary synthesis methods.
| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| Gould-Jacobs Reaction (Conventional Heating) | 2-Amino-6-methylpyridine, Diethyl ethoxymethylenemalonate | Toluene, Ethanol, or Diphenyl ether | 100-160 | 1-6 h | 70-85[1] |
| Gould-Jacobs Reaction (Microwave-Assisted) | 2-Amino-6-methylpyridine, Diethyl ethoxymethylenemalonate | Solvent-free | 150 | 30 min | >78[1] |
| Three-Component Synthesis | 2-Amino-6-methylpyridine, Diethyl malonate, Triethyl orthoformate | Toluene | Reflux | High | High |
Experimental Protocols
Gould-Jacobs Reaction: Conventional Heating Protocol
This method involves the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate.
Procedure:
-
A mixture of 2-amino-6-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated in a suitable high-boiling solvent such as toluene, ethanol, or diphenyl ether.[1]
-
The reaction mixture is refluxed at a temperature between 100-160°C for a period of 1 to 6 hours.[1]
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to afford this compound.
Gould-Jacobs Reaction: Microwave-Assisted Protocol
This approach offers a significant acceleration of the Gould-Jacobs reaction.
Procedure:
-
2-Amino-6-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) are placed in a microwave-safe reaction vessel.[1]
-
The reaction is conducted under solvent-free conditions.[1]
-
The mixture is irradiated in a microwave synthesizer at 150°C for 30 minutes.[1]
-
After cooling, the crude product is purified by column chromatography on silica gel (n-hexane/ethyl acetate) to yield the final product.[1]
Three-Component Synthesis Protocol
This one-pot method provides an alternative route to the target compound.
Procedure:
-
A mixture of 2-amino-6-methylpyridine (1.0 eq), diethyl malonate (1.0 eq), and triethyl orthoformate (1.1 eq) is refluxed in toluene.
-
The reaction progress is monitored by TLC.
-
Upon completion of the reaction, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography to give this compound.
Visualizing the Synthesis Pathways
To further elucidate the described synthetic strategies, the following diagrams illustrate the reaction workflows.
Caption: Comparative workflow of the Gould-Jacobs reaction.
Caption: Workflow for the one-pot three-component synthesis.
Conclusion
The data presented in this guide demonstrates that for the synthesis of this compound, the microwave-assisted Gould-Jacobs reaction offers a significant improvement in efficiency over conventional heating methods, primarily through a drastic reduction in reaction time while maintaining high yields. The solvent-free nature of the microwave protocol also aligns with the principles of green chemistry, reducing solvent waste. The three-component synthesis presents a viable one-pot alternative, potentially simplifying the overall process by eliminating the need for the pre-functionalized diethyl ethoxymethylenemalonate. The choice of the optimal synthesis method will ultimately depend on the specific requirements of the research or production setting, including available equipment, scale, and cost considerations. This comparative guide provides the necessary data to make an informed decision to streamline the synthesis of this valuable pharmaceutical intermediate.
References
A Comparative Guide to Malonate Synthesis Alternatives for Acetic Acid Derivatives
The malonic ester synthesis is a cornerstone reaction in organic chemistry for the preparation of substituted acetic acids.[1][2] It provides a robust method for forming carbon-carbon bonds by alkylating a soft, non-basic enolate, followed by hydrolysis and decarboxylation.[3] However, the classical approach is not always optimal. Alternative strategies have been developed to overcome some of its limitations, offering advantages in terms of yield, reaction conditions, substrate scope, and stereoselectivity.[4]
This guide provides a comparative analysis of key alternatives to the traditional malonic ester synthesis for producing mono- and disubstituted acetic acids. We will examine the performance of these alternatives, supported by experimental data, and provide detailed methodologies for key transformations. The alternatives covered include the Cyanoacetic Ester Synthesis, Direct Enolate Alkylation, and modern catalytic methods.
Performance Comparison
The choice of synthetic route can significantly impact the outcome of a synthesis. The following table summarizes quantitative data for the synthesis of 2-phenylpropanoic acid, a common non-steroidal anti-inflammatory drug (NSAID), using various methods. This allows for a direct comparison of their efficacy for a specific target.
| Method | Starting Material | Key Reagents | Reaction Time (Alkylation) | Overall Yield | Ref. |
| Malonic Ester Synthesis | Diethyl Malonate | 1. NaOEt, EtOH2. PhCH(Cl)COOEt3. H₃O⁺, Δ | Several hours | ~65-75% | [4] |
| Cyanoacetic Ester Synthesis | Ethyl Cyanoacetate | 1. NaOEt, EtOH2. PhCH₂Br3. H₃O⁺, Δ | 1-2 hours | ~85-95% | [4][5] |
| Direct Alkylation | Phenylacetic Acid | 1. LDA, THF, -78°C2. CH₃I | < 1 hour | ~80-90% | [6][7] |
| Ivanov Reaction | Phenylacetic Acid | 1. i-PrMgCl, THF2. Acetaldehyde3. H₃O⁺ | 1-3 hours | ~70-85% | [4][8] |
Classical Malonic Ester Synthesis
The traditional malonic ester synthesis involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation.[1] The acidity of the α-hydrogens (pKa ≈ 13) allows for easy enolate formation with a relatively mild base like sodium ethoxide.[9]
Experimental Protocol: Synthesis of Hexanoic Acid
-
Enolate Formation and Alkylation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL). To the resulting sodium ethoxide solution, add diethyl malonate (16 g, 0.1 mol). After the initial reaction subsides, add 1-bromobutane (13.7 g, 0.1 mol) dropwise. Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Hydrolysis and Decarboxylation: After cooling, add a solution of sodium hydroxide (12 g, 0.3 mol) in water (50 mL) to the reaction mixture. Reflux for an additional 2 hours to hydrolyze the ester. Cool the mixture and carefully acidify with concentrated hydrochloric acid until the pH is ~1. Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation.
-
Workup: Cool the reaction mixture and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude hexanoic acid can be purified by distillation.
Alternatives Utilizing Different Active Methylene Compounds
a) Acetoacetic Ester Synthesis
A close relative of the malonic ester synthesis, the acetoacetic ester synthesis, utilizes ethyl acetoacetate to produce ketones. The workflow is analogous, involving enolate formation, alkylation, hydrolysis, and decarboxylation.[10][11] This method is particularly useful for synthesizing methyl ketones.[12]
Experimental Protocol: Synthesis of 2-Pentanone
-
Enolate Formation: A solution of sodium ethoxide is prepared by dissolving sodium (2.3 g, 0.1 mol) in 50 mL of absolute ethanol. Ethyl acetoacetate (13 g, 0.1 mol) is added dropwise at room temperature.
-
Alkylation: Ethyl iodide (15.6 g, 0.1 mol) is added to the enolate solution, and the mixture is refluxed for 2-3 hours.
-
Hydrolysis and Decarboxylation: The reaction mixture is then treated with a dilute aqueous solution of sodium hydroxide and refluxed to hydrolyze the ester. Subsequent acidification with dilute sulfuric acid followed by heating promotes decarboxylation to yield 2-pentanone, which is then isolated by distillation.
b) Cyanoacetic Ester Synthesis
This method often provides higher yields and requires shorter reaction times compared to the malonic ester synthesis.[4] The cyano group is a strong electron-withdrawing group, making the α-protons highly acidic. The nitrile is subsequently hydrolyzed to a carboxylic acid and decarboxylated.
Experimental Protocol: Synthesis of 2-Phenylpropanoic Acid
-
Alkylation of Ethyl Cyanoacetate: A solution of sodium ethoxide is prepared in ethanol, to which ethyl cyanoacetate is added. The resulting enolate is then treated with benzyl bromide and the mixture is refluxed.
-
Hydrolysis and Decarboxylation: The alkylated cyanoacetic ester is then subjected to vigorous hydrolysis with concentrated hydrochloric acid. The intermediate β-cyano carboxylic acid readily decarboxylates upon heating to afford 2-phenylpropanoic acid.[5]
c) Meldrum's Acid
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic malonate derivative (pKa ≈ 4.8).[13] Its high acidity allows for deprotonation with weaker bases. It can be acylated and then methanolyzed to form β-keto esters, or alkylated and subsequently hydrolyzed and decarboxylated to yield substituted acetic acids.[3][14]
Direct Alkylation of Carboxylic Acid/Ester Enolates
A more atom-economical approach is the direct alkylation of the enolate of a simple ester or carboxylic acid, which avoids the need for the malonate group and subsequent decarboxylation.[7] This method, however, requires a strong, sterically hindered base like lithium diisopropylamide (LDA) to ensure complete enolate formation and prevent side reactions like Claisen condensation.[9]
Experimental Protocol: Direct α-Alkylation of Ethyl Phenylacetate
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78°C. To this solution, n-butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes to generate LDA. A solution of ethyl phenylacetate (1.0 eq) in anhydrous THF is then added slowly, and the mixture is stirred for another 30-60 minutes.
-
Alkylation: Methyl iodide (1.2 eq) is added to the enolate solution at -78°C. The reaction is allowed to warm slowly to room temperature and stirred until completion (monitored by TLC).
-
Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The product, ethyl 2-phenylpropanoate, is purified by column chromatography.
Modern Catalytic Alternatives
Modern synthetic methods offer highly selective and efficient alternatives, often under milder conditions. These include transition metal-catalyzed and organocatalytic approaches.
a) Palladium-Catalyzed α-Arylation
This powerful method allows for the direct formation of a bond between an aromatic ring and the α-carbon of a malonate. The catalytic cycle typically involves oxidative addition of an aryl halide to a Pd(0) species, followed by reaction with the malonate enolate and reductive elimination.[12]
Experimental Protocol: Palladium-Catalyzed α-Arylation of Diethyl Malonate
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (2 mol %), a suitable phosphine ligand (e.g., P(t-Bu)₃, 4 mol %), and sodium hydride (1.4 eq). The tube is evacuated and backfilled with argon. Toluene, diethyl malonate (1.2 eq), and an aryl bromide (1.0 eq) are added via syringe. The reaction mixture is heated at 80-100°C until the starting material is consumed. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the product is purified by chromatography.[15]
b) Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral malonate derivatives.[16] Bifunctional catalysts, such as thiourea derivatives, can activate both the malonate nucleophile and the electrophile (e.g., an α,β-unsaturated ketone in a Michael addition) through hydrogen bonding, leading to high yields and enantioselectivities.[17][18]
Experimental Protocol: Organocatalytic Michael Addition
To a solution of an α,β-unsaturated ketone (0.5 mmol) and a thiourea-based organocatalyst (5-10 mol %) in a suitable solvent (e.g., toluene or dichloromethane) at room temperature, diethyl malonate (1.5 mmol) is added. The reaction is stirred until completion (monitored by TLC). The product is then directly purified by flash column chromatography on silica gel.
Conclusion
While the classical malonic ester synthesis remains a valuable and widely taught method, several alternatives offer significant advantages for the synthesis of substituted acetic acids. The cyanoacetic ester synthesis can provide higher yields in shorter reaction times. Direct alkylation of ester enolates offers a more atom-economical route, albeit requiring stronger bases. For arylated products, palladium-catalyzed methods provide a direct and efficient approach. Furthermore, for the synthesis of chiral compounds, organocatalytic methods offer excellent enantioselectivity under mild conditions. The optimal choice of method will depend on the specific target molecule, available starting materials, and desired reaction characteristics such as yield, stereoselectivity, and reaction conditions.
References
- 1. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 2. Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids Using Alkyl Boron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Ivanov reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 12. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Enantioselective organocatalytic michael addition of malonates to alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Diethyl (6-methyl-2-pyridylaminomethylene)malonate: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Diethyl (6-methyl-2-pyridylaminomethylene)malonate (CAS No. 13250-95-8) was not available at the time of this writing. The following disposal procedures are based on the known hazards of this compound as identified by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, and supplemented with safety and disposal information for the closely related chemical, Diethyl Malonate. This guidance is intended for informational purposes and should be supplemented by a thorough review of your institution's specific chemical hygiene and waste disposal protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for final approval of your disposal procedures.
Researchers and laboratory personnel handling this compound must prioritize safety and adhere to proper disposal protocols to minimize environmental impact and ensure a safe working environment. This document provides a comprehensive overview of the essential safety information and step-by-step guidance for the proper disposal of this compound.
I. Hazard Identification and Safety Precautions
Based on available data, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
| Hazard Summary for this compound |
| GHS Hazard Codes |
| H315 |
| H319 |
| H335 |
| Signal Word |
| Warning |
| Pictograms |
| ! (Exclamation Mark) |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table outlines the minimum required PPE.
| Personal Protective Equipment (PPE) Requirements |
| Eye/Face Protection |
| Chemical safety goggles or a face shield are mandatory to prevent eye contact. |
| Skin Protection |
| A flame-retardant lab coat must be worn. |
| Hand Protection |
| Chemically resistant gloves (e.g., nitrile) are required. |
| Respiratory Protection |
| Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. |
III. Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
| Spill Response Protocol |
| Small Spills |
| 1. Evacuate the immediate area. |
| 2. Wear appropriate PPE. |
| 3. Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth. |
| 4. Collect the absorbed material into a designated, labeled waste container. |
| 5. Clean the spill area with soap and water. |
| Large Spills |
| 1. Evacuate the laboratory and notify your institution's EHS department immediately. |
| 2. Prevent the spill from entering drains or waterways. |
IV. Proper Disposal Procedures
The proper disposal of this compound is critical to ensure regulatory compliance and environmental protection. The following step-by-step protocol should be followed.
Experimental Protocol: Disposal of this compound
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated materials (e.g., absorbent pads, gloves), and empty containers, in a dedicated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and securely sealed.
-
-
Waste Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of waste and the date of accumulation.
-
-
Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
-
Waste Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
V. Visualization of Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for waste segregation.
Caption: Emergency spill response workflow.
References
Personal protective equipment for handling Diethyl (6-methyl-2-pyridylaminomethylene)malonate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Diethyl (6-methyl-2-pyridylaminomethylene)malonate. The following information is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Skin Irritation
-
Serious Eye Irritation
-
May Cause Respiratory Irritation
Therefore, stringent adherence to the prescribed Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications and Use |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times when handling the compound to protect against splashes and aerosols. Should conform to EN166 or OSHA 29 CFR 1910.133 standards. |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Inspect gloves for integrity before each use. For prolonged contact, consider double-gloving. Change gloves immediately if contaminated. |
| Laboratory Coat | A full-sleeved lab coat must be worn to protect skin and personal clothing from contamination. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | If ventilation is inadequate or if aerosols are generated, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing risks during the handling and use of this compound.
Workflow for Safe Handling:
Caption: A step-by-step workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Before starting any procedure, ensure that a safety shower and an eyewash station are readily accessible.
-
Have a spill kit readily available that is appropriate for handling organic compounds.
-
-
Handling:
-
Avoid direct contact with the skin and eyes.
-
Do not breathe in dust, vapor, mist, or gas.
-
When transferring the chemical, use appropriate tools (e.g., spatula, scoop) to minimize the generation of dust or aerosols.
-
Keep the container tightly closed when not in use.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture ingress.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Emergency Spill Response:
Caption: A logical flow diagram for responding to a chemical spill.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Dispose of this chemical as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Do not dispose of it down the drain or in regular trash.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should also be treated as hazardous waste and disposed of accordingly.
-
-
Regulatory Compliance:
-
All disposal activities must be in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
